3-Amino-1-(piperidin-1-yl)propan-1-one
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-amino-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXYKNQQCRFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424564 | |
| Record name | 3-amino-1-(piperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161862-09-5 | |
| Record name | 3-amino-1-(piperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Technical Guide to the Comprehensive Structure Elucidation of 3-Amino-1-(piperidin-1-yl)propan-1-one
Abstract
This technical guide provides a detailed, multi-faceted approach to the definitive structure elucidation of 3-Amino-1-(piperidin-1-yl)propan-1-one, a compound of interest in medicinal chemistry and synthetic organic chemistry. Moving beyond a simple recitation of methods, this document details the strategic integration of orthogonal analytical techniques, emphasizing the causality behind experimental choices. We present a self-validating workflow where data from High-Resolution Mass Spectrometry (HRMS), extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy converge to provide an unambiguous structural assignment. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for the characterization of novel small molecules.
Introduction: The Imperative for Unambiguous Characterization
3-Amino-1-(piperidin-1-yl)propan-1-one is a β-amino ketone derivative featuring a tertiary amide incorporated into a piperidine ring and a terminal primary amine. Such motifs are prevalent in pharmacologically active compounds, making them valuable building blocks in drug discovery pipelines.[1] The precise arrangement of atoms—the molecule's constitution and connectivity—is fundamental to its chemical properties, reactivity, and biological activity. Therefore, its rigorous and unequivocal structure elucidation is not merely an academic exercise but a prerequisite for its use in further research and development.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Expertise & Experience: We begin with mass spectrometry because it provides the two most fundamental pieces of information: the molecular weight and the elemental composition. This establishes the molecular formula, which acts as a foundational check for all subsequent analyses. High-resolution mass spectrometry (HRMS) is non-negotiable for this purpose; its accuracy is essential to distinguish between isobaric formulas.
High-Resolution Mass Spectrometry (HRMS)
The primary objective is to experimentally determine the accurate mass of the protonated molecule [M+H]⁺. For 3-Amino-1-(piperidin-1-yl)propan-1-one (C₈H₁₆N₂O), the theoretical exact mass provides a precise target.
| Parameter | Theoretical Value |
| Molecular Formula | C₈H₁₆N₂O |
| Exact Mass (Neutral) | 156.1263 g/mol |
| Exact Mass of [M+H]⁺ | 157.1335 g/mol |
An experimentally observed mass within a narrow tolerance (typically < 5 ppm) of 157.1335 Da provides high confidence in the elemental formula C₈H₁₇N₂O⁺ for the ion, and thus C₈H₁₆N₂O for the neutral molecule.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
Trustworthiness: While HRMS defines the boundaries, MS/MS provides the first glimpse inside. By inducing fragmentation of the parent ion, we can observe characteristic losses that correspond to the weaker bonds and more stable fragments of the proposed structure. This data must align logically with the structure confirmed later by NMR. The fragmentation of β-amino ketones often proceeds via cleavage adjacent to the carbonyl group and the nitrogen atoms.[2]
Predicted Fragmentation Pathways:
-
α-Cleavage at the Carbonyl: The most common fragmentation for ketones and amides. This would lead to the formation of the piperidinyl-acylium ion.
-
Cleavage of the Propyl Chain: Breaks within the three-carbon chain can occur.
-
Piperidine Ring Opening: A characteristic fragmentation pathway for piperidine-containing compounds.
| Predicted Fragment Ion (Structure) | m/z (Nominal) | Description |
| [C₆H₁₀NO]⁺ | 112 | Loss of the ethylamine group (CH₂CH₂NH₂) |
| [C₅H₁₀N]⁺ | 84 | Piperidine iminium ion after rearrangement |
| [C₃H₈N]⁺ | 58 | Aminopropyl cation |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 1-5 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid is critical for promoting efficient protonation in ESI.
-
Instrumentation: Utilize a Liquid Chromatography system coupled to an Orbitrap or Q-TOF mass spectrometer.
-
Chromatography:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (Positive ESI Mode):
-
MS1 Scan: Scan range m/z 50-500 in high-resolution mode (>60,000 FWHM).
-
MS2 Scan (dd-MS2): Data-dependent acquisition triggering fragmentation of the top 3 most intense ions from the MS1 scan using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
NMR Spectroscopy: Assembling the Atomic Framework
Expertise & Experience: NMR is the definitive technique for mapping the covalent framework of an organic molecule.[3] We employ a suite of 1D and 2D experiments to systematically assign every proton and carbon and, crucially, to establish their connectivity through covalent bonds. The causality is key: a ¹H spectrum tells us about the electronic environment of protons, a ¹³C spectrum maps the carbon backbone, COSY reveals H-H adjacencies, HSQC links protons directly to their carbons, and HMBC connects fragments across multiple bonds to complete the puzzle.[4]
Predicted Spectral Data
The structure of 3-Amino-1-(piperidin-1-yl)propan-1-one has distinct chemical environments that are predictable based on established principles of chemical shift and coupling.[5]
Table of Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃):
| Position Label | Atom | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |
| 1 | C=O | - | ~171 | Tertiary amide carbonyl, deshielded. |
| 2 | -CH₂- | ~2.6, t, 2H | ~38 | α to carbonyl, deshielded. Coupled to H-3. |
| 3 | -CH₂- | ~2.9, t, 2H | ~39 | α to primary amine, deshielded. Coupled to H-2. |
| 4 | -NH₂ | ~1.5, br s, 2H | - | Exchangeable protons, broad singlet. |
| 5, 9 | -CH₂- (Pip) | ~3.5, t, 4H | ~46 | α to amide nitrogen, highly deshielded. |
| 6, 8 | -CH₂- (Pip) | ~1.6, m, 4H | ~25 | β to amide nitrogen. |
| 7 | -CH₂- (Pip) | ~1.5, m, 2H | ~24 | γ to amide nitrogen. |
Note: "Pip" refers to the piperidine ring. Chemical shifts are estimates and can vary with solvent and concentration.
2D NMR: The Connectivity Blueprint
Trustworthiness: The true power of NMR lies in 2D correlation experiments, which provide a self-validating map of the molecule. The correlations must be consistent across all experiments to be considered valid.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment will show a crucial correlation between the protons at position 2 (~2.6 ppm) and position 3 (~2.9 ppm), confirming the propane-1,3-diyl backbone. It will also show correlations between the adjacent methylene groups within the piperidine ring (e.g., H-5/9 with H-6/8).
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum acts as an overlay, directly connecting each proton signal to its attached carbon signal. For example, it will link the signal at ~2.6 ppm to the carbon at ~38 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the structure.
Critical HMBC Correlations to Observe:
-
H-2 to C-1: A strong correlation from the protons alpha to the carbonyl (~2.6 ppm) to the carbonyl carbon (~171 ppm) confirms their adjacency.
-
H-5/9 to C-1: A correlation from the piperidine protons next to the nitrogen (~3.5 ppm) to the carbonyl carbon (~171 ppm) definitively links the piperidine ring to the carbonyl group, confirming the tertiary amide structure.
-
H-2 to C-3 and H-3 to C-2: These correlations further solidify the connectivity of the propane backbone.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Collect spectra on a 400 MHz or higher spectrometer.
-
1D Spectra: Acquire ¹H (16-32 scans) and ¹³C (1024-2048 scans) spectra.
-
2D Spectra: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Authoritative Grounding: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups, whose characteristic vibrations occur at known frequencies.[6] For this molecule, the most telling signals will be from the amide carbonyl (C=O) and the primary amine (N-H).
Table of Predicted IR Absorption Bands:
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretch | 2850-2960 | Strong |
| C=O (Tertiary Amide) | Stretch | 1630-1650 | Strong, Sharp |
| N-H (Primary Amine) | Bend (Scissoring) | 1580-1650 | Medium |
| N-H (Primary Amine) | Stretch | 3300-3500 | Medium, Two bands |
| C-N | Stretch | 1020-1250 | Medium |
Causality: The position of the C=O stretch is highly diagnostic. A saturated ketone typically appears around 1715 cm⁻¹.[6] The observed frequency in the 1630-1650 cm⁻¹ range is characteristic of a tertiary amide, where resonance with the nitrogen lone pair weakens the C=O double bond, lowering its stretching frequency. This provides strong, direct evidence for the amide functional group proposed from the NMR and MS data.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount (spatula tip) of the neat compound (if solid or oil) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the sample spectrum (typically 16-32 scans) at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol).
Data Integration and Final Validation
Trustworthiness: The final step in structure elucidation is to ensure that every piece of data from these orthogonal techniques tells the same, consistent story.
-
Formula Confirmation: The molecular formula C₈H₁₆N₂O, determined by HRMS, is perfectly corroborated by the NMR data, which shows 8 unique carbon signals and integrates to 16 protons.
-
Functional Group Confirmation: The tertiary amide and primary amine functional groups identified by IR spectroscopy are fully consistent with the chemical environments observed in the ¹H and ¹³C NMR spectra (e.g., the deshielded C=O at ~171 ppm and the N-CH₂ protons at ~3.5 ppm) and the fragmentation patterns in MS/MS.
-
Connectivity Confirmation: The complete atomic connectivity map built from 2D NMR experiments, especially the crucial HMBC correlations, is consistent with all plausible fragments observed in the MS/MS spectrum.
Caption: Convergence of orthogonal analytical data.
Conclusion
The structure of 3-Amino-1-(piperidin-1-yl)propan-1-one has been unambiguously determined through the strategic application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. The molecular formula was confidently established by HRMS. The complete ¹H and ¹³C NMR assignments were made possible by a suite of 1D and 2D experiments, with key HMBC correlations definitively connecting the piperidine ring to the aminopropanoyl moiety. The presence of the critical tertiary amide and primary amine functional groups was confirmed by IR spectroscopy. The complete congruence of data from these orthogonal methods provides a self-validating and trustworthy elucidation, establishing a robust analytical framework for the characterization of this and structurally related compounds in a drug discovery and development setting. All analytical methods must be validated to demonstrate they are fit for their intended purpose, following guidelines such as those from the ICH.[7][8]
References
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA. [Link]
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ResearchGate. (n.d.). IR and 1H NMR spectral data of β-amino ketone derivatives 1~3. Retrieved from ResearchGate. [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from Emery Pharma. [Link]
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Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from Chemistry LibreTexts. [Link]
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ResearchGate. (2021). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from ResearchGate. [Link]
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PubMed. (n.d.). Synthesis and Biological Evaluation of Aminoketones. Retrieved from PubMed. [Link]
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ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from ResearchGate. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from University of Calgary. [Link]
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An In-depth Technical Guide to 3-Amino-1-(piperidin-1-yl)propan-1-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-1-(piperidin-1-yl)propan-1-one, a piperidine-containing compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a thorough technical profile.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The unique conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. Compounds incorporating a piperidine moiety have demonstrated a wide range of biological activities, making them attractive scaffolds for the design of novel therapeutic agents targeting the central nervous system, inflammation, and infectious diseases. 3-Amino-1-(piperidin-1-yl)propan-1-one, with its primary amine and a ketone-linked piperidine, represents a versatile building block for the synthesis of more complex molecules with potential pharmacological value.
Physicochemical Properties
Table 1: Physicochemical Properties of 3-Amino-1-(piperidin-1-yl)propan-1-one and its Hydrochloride Salt
| Property | 3-Amino-1-(piperidin-1-yl)propan-1-one (Free Base) | 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride |
| Molecular Formula | C₈H₁₆N₂O | C₈H₁₇ClN₂O |
| Molecular Weight | 156.23 g/mol | 192.69 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Expected to be a crystalline solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in water and polar organic solvents | Expected to be soluble in water |
| pKa (Predicted) | Not available (basic, due to the presence of two amine groups) | Not available |
It is important to note that the hydrochloride salt is expected to be a more stable, crystalline solid compared to the free base, which is likely to be an oil or a low-melting solid. The solubility of the free base in aqueous solutions is expected to be pH-dependent.
For the closely related analog, 3-(piperidin-1-yl)propanamide, a solubility of >23.4 µg/mL at pH 7.4 has been reported[1]. This suggests that 3-amino-1-(piperidin-1-yl)propan-1-one would also exhibit significant aqueous solubility.
Synthesis and Reactivity
A plausible and efficient method for the synthesis of 3-amino-1-(piperidin-1-yl)propan-1-one is the Mannich reaction. This well-established reaction involves the aminoalkylation of a carbon acid using formaldehyde and a primary or secondary amine.[2][3]
Proposed Synthetic Pathway: Mannich Reaction
The synthesis would likely proceed via the reaction of piperidine, formaldehyde, and a suitable amide or a precursor that can be converted to the primary amine. A potential starting material could be acetamide or a protected version thereof.
Caption: Proposed Mannich reaction for the synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one.
Conceptual Experimental Protocol
-
Reaction Setup: To a stirred solution of piperidine and acetamide in a suitable solvent (e.g., ethanol or water), an aqueous solution of formaldehyde is added dropwise. The reaction is typically carried out at room temperature or with gentle heating. An acid or base catalyst may be employed to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the solvent and any unreacted starting materials. This may involve extraction and washing steps. The crude product is then purified, for instance by column chromatography or distillation under reduced pressure.
-
Salt Formation (Optional): To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate is collected by filtration, washed, and dried.
Chemical Reactivity
The chemical reactivity of 3-amino-1-(piperidin-1-yl)propan-1-one is dictated by the presence of the primary amine, the tertiary amine within the piperidine ring, and the ketone functional group.
-
N-Acylation/Alkylation: The primary amine can readily undergo acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides.
-
Reductive Amination: The ketone can react with amines in the presence of a reducing agent to form substituted aminopropanes.
-
Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.
Spectral Characterization (Inferred)
While no specific experimental spectra for 3-amino-1-(piperidin-1-yl)propan-1-one are available, data for the closely related 3-(piperidin-1-yl)propanamide from PubChem can provide valuable insights.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.4-1.7 ppm (for the β and γ protons) and 2.3-2.6 ppm (for the α protons). The protons of the propyl chain would appear as multiplets, with the methylene group adjacent to the primary amine likely being the most downfield of the chain protons (excluding the one alpha to the ketone).
-
¹³C NMR: The carbon NMR spectrum for 3-(piperidin-1-yl)propanamide shows signals for the piperidine carbons at approximately 24, 26, and 54 ppm. The carbonyl carbon appears at around 174 ppm. For 3-amino-1-(piperidin-1-yl)propan-1-one, the carbonyl carbon of the ketone would be expected to appear further downfield, typically in the range of 200-210 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-amino-1-(piperidin-1-yl)propan-1-one would be expected to exhibit the following characteristic absorption bands:
-
N-H stretching: A pair of medium intensity bands in the region of 3300-3400 cm⁻¹ characteristic of a primary amine.
-
C=O stretching: A strong absorption band around 1710-1720 cm⁻¹ corresponding to the ketone carbonyl group.
-
C-N stretching: Absorptions in the fingerprint region (around 1000-1200 cm⁻¹) corresponding to the C-N bonds of the amines.
Mass Spectrometry (MS)
Predicted mass spectrometry data for the hydrochloride salt of 3-amino-1-(piperidin-1-yl)propan-1-one indicates a protonated molecule [M+H]⁺ at an m/z of 157.13355. Other predicted adducts include [M+Na]⁺ at m/z 179.11549 and [M+K]⁺ at m/z 195.08943.
Potential Biological Activities and Applications
While there is no specific biological data for 3-amino-1-(piperidin-1-yl)propan-1-one, the broader class of piperidine derivatives has shown significant promise in various therapeutic areas.
-
Central Nervous System (CNS) Disorders: Many piperidine-containing compounds exhibit activity as ligands for various CNS receptors, including dopamine, serotonin, and sigma receptors. This suggests that derivatives of 3-amino-1-(piperidin-1-yl)propan-1-one could be explored for their potential in treating neurological and psychiatric conditions.[4]
-
Anti-inflammatory and Analgesic Properties: The piperidine scaffold is present in several known anti-inflammatory and analgesic agents. The structural features of 3-amino-1-(piperidin-1-yl)propan-1-one make it a candidate for derivatization and screening for such activities.
-
Antimicrobial and Antiviral Activity: Certain piperidine derivatives have been investigated for their antimicrobial and antiviral properties. Further modification of the core structure of 3-amino-1-(piperidin-1-yl)propan-1-one could lead to the development of novel anti-infective agents.
This compound serves as a valuable starting point for the generation of compound libraries for high-throughput screening in drug discovery programs. Its functional groups allow for a wide range of chemical modifications to explore structure-activity relationships.
Safety and Handling
As with any chemical compound, 3-amino-1-(piperidin-1-yl)propan-1-one and its salts should be handled with appropriate safety precautions in a well-ventilated laboratory setting. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Amino-1-(piperidin-1-yl)propan-1-one is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is currently limited, this guide has provided a comprehensive overview of its predicted and inferred chemical and physical properties, a plausible synthetic route, and an outlook on its potential biological applications based on the well-established importance of the piperidine scaffold. Further research to experimentally validate these properties and explore the pharmacological profile of its derivatives is warranted.
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An In-Depth Technical Guide to the Pharmacological Profile of 3-Amino-1-(piperidin-1-yl)propan-1-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the pharmacological landscape of 3-Amino-1-(piperidin-1-yl)propan-1-one and its derivatives. As a core scaffold, this chemical entity represents a versatile starting point for the development of a diverse range of biologically active compounds. The piperidine ring, a privileged structure in medicinal chemistry, imparts favorable pharmacokinetic properties, while the β-aminoketone motif serves as a key pharmacophore for interaction with various biological targets.[1][2] This document will delve into the synthesis, potential mechanisms of action, and therapeutic applications of this class of compounds, supported by experimental insights and methodologies.
The Chemical Foundation: Synthesis and Structural Features
The synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one and its derivatives often involves established synthetic routes for β-aminoketones. A common and efficient method is the Mannich reaction, which involves the aminoalkylation of a ketone.
General Synthetic Approach: The Mannich Reaction
The Mannich reaction is a cornerstone in the synthesis of β-aminoketones. It is a three-component condensation involving an active hydrogen compound (a ketone), formaldehyde, and a primary or secondary amine (in this case, piperidine).
Caption: General workflow for the synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one derivatives via the Mannich reaction.
The versatility of this reaction allows for the introduction of a wide array of substituents on the core structure, enabling the exploration of structure-activity relationships (SAR).
Protocol: A Representative Synthesis of a 3-Amino-1-(piperidin-1-yl)propan-1-one Derivative
This protocol outlines a general procedure for the synthesis of a derivative of the core scaffold.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Piperidine (1.2 eq)
-
Paraformaldehyde (1.5 eq)
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
To a round-bottom flask, add the substituted acetophenone, piperidine, and paraformaldehyde in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Pharmacological Landscape: A Multi-Target Profile
While specific pharmacological data for the parent compound, 3-Amino-1-(piperidin-1-yl)propan-1-one, is limited, the extensive research on its derivatives reveals a broad spectrum of biological activities. The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2]
Central Nervous System (CNS) Activity
Derivatives of the 3-Amino-1-(piperidin-1-yl)propan-1-one scaffold have shown potential as modulators of various CNS targets. The piperidine ring is a key structural feature in many centrally acting drugs.[2]
-
Dopamine and Serotonin Transporter Inhibition: SAR studies of piperidine-based analogues have demonstrated affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (5-HTT).[3] The nature and size of substituents on the core structure significantly influence the binding affinity and reuptake inhibition at these monoamine transporters.[3] This suggests potential applications in the treatment of depression, anxiety, and other mood disorders.[4]
-
Neuroprotective Effects: Some piperidine derivatives have been investigated for their neuroprotective properties, potentially through antioxidant and anti-inflammatory mechanisms.[5]
Anticancer Activity
The piperidine scaffold is present in numerous anticancer agents.[1] Derivatives of 3-Amino-1-(piperidin-1-yl)propan-1-one have been explored for their potential as antiproliferative agents.
-
Cytotoxicity against Cancer Cell Lines: Studies on related 3-amino-substituted heterocyclic compounds have demonstrated significant inhibitory activity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[6][7] The mechanism of action often involves the induction of apoptosis or cell cycle arrest.[8] For instance, certain 3-amino-1H-indazole-1-carboxamides have been shown to cause a block in the G0-G1 phase of the cell cycle.[8]
The following table summarizes the cytotoxic activity of representative 3-amino substituted heterocyclic compounds against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-aminoimidazole[1,2-α]pyridines | HT-29 (Colon) | 4.15 ± 2.93 | [6] |
| B16F10 (Melanoma) | 21.75 ± 0.81 | [6] | |
| 3-amino-1H-indazole-1-carboxamides | SR (Leukemia) | < 1 | [8] |
| Pyrazolo[3',4':4,5]pyrimido[2,1-b][1][3]benzothiazoles | MCF-7 (Breast) | Good Activity | [7] |
| HeLa (Cervical) | Good Activity | [7] |
Antimicrobial and Antiviral Activity
The 3-Amino-1-(piperidin-1-yl)propan-1-one scaffold holds promise for the development of novel antimicrobial and antiviral agents.
-
Antibacterial Activity: Derivatives incorporating the piperidine moiety have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] For example, certain quinolone derivatives with a piperidinyl side chain have shown potent in vitro and in vivo antibacterial activity.[9]
-
Antiviral Activity: Some piperidinyl amidrazone derivatives have demonstrated significant antiviral activity against herpes simplex viruses (HSV-1).[11]
Cardiovascular Effects
The piperidine nucleus can influence cardiovascular function. Intravenous administration of piperidine itself has been shown to cause vasodilation, an effect that appears to be mediated through muscarinic receptors.[12] This suggests that derivatives of 3-Amino-1-(piperidin-1-yl)propan-1-one could potentially modulate blood pressure and heart rate. However, studies on new derivatives of 3-amino-1,2-propanediol showed that at lower doses, they did not significantly alter cardiovascular parameters in rats, while a higher dose of one compound caused a transient decrease in heart rate and blood pressure.[13]
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-Amino-1-(piperidin-1-yl)propan-1-one derivatives is highly dependent on the nature and position of substituents.
Caption: Key structural regions for exploring the structure-activity relationships of 3-Amino-1-(piperidin-1-yl)propan-1-one derivatives.
-
Substituents on the Amino Group: Modifications at the 3-amino position can significantly impact potency and selectivity.
-
Substituents on the Propanone Moiety: Alterations to the ketone-containing backbone can influence interactions with the target binding site.
-
Substituents on the Piperidine Ring: The substitution pattern on the piperidine ring can affect pharmacokinetic properties such as lipophilicity and metabolic stability.[2]
Experimental Protocols for Pharmacological Evaluation
To assess the pharmacological profile of novel 3-Amino-1-(piperidin-1-yl)propan-1-one derivatives, a series of in vitro and in vivo assays are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the antiproliferative activity of the synthesized compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, thus providing a measure of cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Self-Validation: A known anticancer drug (e.g., Doxorubicin) should be used as a positive control to validate the assay's performance.
Monoamine Transporter Binding Assay
This assay determines the affinity of the compounds for dopamine, norepinephrine, and serotonin transporters.
Principle: This is a competitive radioligand binding assay. Cell membranes expressing the transporter of interest are incubated with a specific radioligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the Ki (inhibition constant) is calculated.
Procedure:
-
Prepare cell membrane homogenates from cells overexpressing the target transporter.
-
In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and the test compound at various concentrations.
-
Incubate at room temperature for a specified time.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value.
Self-Validation: Known transporter inhibitors (e.g., cocaine for DAT) should be included as reference compounds.
Future Directions and Conclusion
The 3-Amino-1-(piperidin-1-yl)propan-1-one scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives highlight the potential of this chemical class in addressing a range of diseases. Future research should focus on:
-
Elucidation of Specific Mechanisms of Action: Further studies are needed to pinpoint the precise molecular targets and signaling pathways modulated by these compounds.
-
Optimization of Pharmacokinetic Properties: SAR studies should be directed towards improving the ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds.
-
In Vivo Efficacy and Safety Studies: Promising candidates from in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and toxicological profiles.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
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3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. (n.d.). Retrieved from [Link]
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Summary of the results of SAR studies performed on different regions of the synthesized derivatives. (n.d.). Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides. (n.d.). Retrieved from [Link]
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The Pharmacological Potential of β-Amino Ketones: A Technical Guide for Drug Discovery and Development
Abstract
The β-amino ketone scaffold represents a privileged structural motif in medicinal chemistry, underpinning the biological activity of a diverse array of natural products and synthetic molecules.[1] This technical guide provides an in-depth exploration of the significant and varied biological activities exhibited by β-amino ketones, with a focus on their potential as anticancer, antimicrobial, and neuroprotective agents. We will delve into the mechanistic underpinnings of these activities, supported by experimental evidence and structure-activity relationship (SAR) analyses. Furthermore, this guide offers detailed, field-proven protocols for the synthesis and biological evaluation of novel β-amino ketone derivatives, intended to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate this promising area of therapeutic research.
Introduction: The Versatility of the β-Amino Ketone Moiety
β-Amino ketones are organic compounds characterized by a ketone group and an amino group separated by a carbon atom. This structural arrangement confers a unique reactivity profile, making them valuable intermediates in the synthesis of a wide range of biologically active molecules, including amino alcohols, peptides, and various heterocyclic systems.[1] The inherent biological significance of this scaffold is underscored by its presence in several clinically used drugs, such as the vasodilator tolperisone and the coronary therapeutic agent oxyfedrine.[1] The facile synthesis of β-amino ketones, most notably through the robust and versatile Mannich reaction, further enhances their appeal as a foundational template for the development of new therapeutic agents.[2] This guide will systematically explore the key biological activities of β-amino ketones, providing a comprehensive overview of their therapeutic potential.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. β-Amino ketones have emerged as a promising class of compounds with demonstrated cytotoxic effects against various cancer cell lines.[1] Their anticancer potential appears to be multifaceted, involving the induction of programmed cell death (apoptosis) and potentially the inhibition of key enzymes involved in DNA replication and repair.
Induction of Apoptosis
A primary mechanism through which many chemotherapeutic agents exert their effects is the induction of apoptosis, a regulated process of cell suicide that eliminates damaged or unwanted cells. Evidence suggests that certain β-amino ketones can trigger this pathway in cancer cells. While the precise signaling cascades are still under investigation, it is hypothesized that these compounds may induce cellular stress, leading to the activation of caspase enzymes, the key executioners of apoptosis. The presence of a non-sterically hindered Michael acceptor in some unsaturated ketones has been suggested as a crucial structural feature for their cytotoxic activity, potentially through covalent modification of cellular nucleophiles like cysteine residues in key proteins.[3]
Potential as Topoisomerase Inhibitors
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[4] Their inhibition is a clinically validated strategy for cancer therapy.[5] Some nitrogen-containing heterocyclic compounds, a class to which many β-amino ketone derivatives belong, have been shown to act as topoisomerase inhibitors.[5] These compounds can stabilize the transient DNA-topoisomerase cleavage complex, leading to DNA strand breaks and ultimately, cell death.[4] While direct evidence for widespread topoisomerase inhibition by β-amino ketones is still emerging, their structural similarity to known inhibitors warrants further investigation into this potential mechanism of action.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of β-amino ketones is intrinsically linked to their chemical structure. Studies on α,β-unsaturated ketones have indicated that the presence of a Michael acceptor that is not sterically hindered is a critical requirement for cytotoxic activity.[3] For hybrid molecules incorporating β-amino ketone moieties, substitutions on the aromatic rings play a significant role. For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl rings can enhance anticancer activity.[6] The nature and position of these substituents influence the electronic properties and lipophilicity of the molecule, which in turn affects its interaction with biological targets and its ability to traverse cell membranes.
Visualizing the Anticancer Potential of β-Amino Ketones
Caption: Potential anticancer mechanisms of β-amino ketones.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. β-Amino ketones have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Antibacterial Action
β-Amino ketones and their derivatives have been reported to possess antibacterial properties.[1] A particularly interesting avenue of research involves the formation of metal complexes with β-amino ketones. These complexes, often with metals like cobalt, nickel, manganese, zinc, or copper, can exhibit enhanced antibacterial activity compared to the free ligand.[7][8][9] The proposed mechanism involves the chelation of the metal ion by the β-amino ketone, which increases the lipophilicity of the complex.[9] This enhanced lipophilicity facilitates the penetration of the bacterial cell membrane, allowing the complex to reach and disrupt intracellular targets, such as enzymes, potentially leading to the inhibition of cell division and bacterial death.[8]
Antifungal Effects
Certain β-amino ketones have shown potent antifungal activity, particularly against dermatophytes like Trichophyton species, which are common causes of skin, hair, and nail infections.[10] Mechanistic studies suggest that these compounds target the fungal plasma membrane.[10] One proposed mechanism is the interaction with ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells.[10][11][12][13] This interaction disrupts the integrity of the membrane, leading to leakage of cellular contents and ultimately, fungal cell death. This selective targeting of ergosterol provides a basis for the development of antifungal agents with potentially lower toxicity to the host.
Structure-Activity Relationship (SAR) in Antimicrobial β-Amino Ketones
The antimicrobial efficacy of β-amino ketones is highly dependent on their structural features. For hybrid compounds, the nature and position of substituents on the aromatic rings are critical. For instance, the presence of halogen atoms, such as chlorine or fluorine, on the quinoline or benzimidazole rings of hybrid molecules has been shown to enhance both antibacterial and antifungal activity.[6] The length and composition of the linker connecting different heterocyclic moieties also play a role in determining the biological activity. These SAR insights are crucial for the rational design of more potent and selective antimicrobial β-amino ketones.
Visualizing the Antimicrobial Action
Caption: Antimicrobial mechanisms of β-amino ketone derivatives.
Neuroprotective Potential: A Link to Ketone Body Metabolism
Neurodegenerative diseases and acute brain injuries represent significant unmet medical needs. Interestingly, the chemical structure of β-amino ketones shares similarities with endogenous ketone bodies, such as β-hydroxybutyrate, which are known to have neuroprotective effects.[13][14] This has led to the exploration of synthetic β-amino ketones as potential neuroprotective agents.
Mechanisms of Neuroprotection
The neuroprotective effects of ketone bodies are thought to be mediated through several mechanisms, including:
-
Reduction of Oxidative Stress: Ketone bodies can decrease the production of reactive oxygen species (ROS) and enhance the antioxidant capacity of neurons.[14]
-
Modulation of Inflammation: β-Hydroxybutyrate has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation in the brain.[15]
-
Improvement of Mitochondrial Function: Ketone bodies can serve as an alternative energy source for neurons, particularly when glucose metabolism is impaired, and may also promote mitochondrial biogenesis.[15]
While the direct neuroprotective mechanisms of synthetic β-amino ketones are still being elucidated, it is plausible that they may share some of these protective pathways with their endogenous counterparts. Further research is needed to confirm these hypotheses and to identify the specific molecular targets of synthetic β-amino ketones in the central nervous system.
Visualizing the Neuroprotective Pathways
Caption: Potential neuroprotective mechanisms related to β-amino ketones.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step protocols for the synthesis and biological evaluation of β-amino ketones.
Synthesis of β-Amino Ketones via the Mannich Reaction
The Mannich reaction is a classic and highly efficient method for the synthesis of β-amino ketones. It is a one-pot, three-component condensation involving an active hydrogen compound (typically a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or aprotic solvents like THF or dioxane).
-
Addition of Amine and Aldehyde: To the stirred solution, add the amine (1 equivalent) and the aldehyde (1 equivalent). For formaldehyde, paraformaldehyde is often used.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve extraction with an organic solvent and washing with brine. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure β-amino ketone.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]
Protocol for Adherent Cells:
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the β-amino ketone compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[16]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[21][22][23][24][25]
Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the β-amino ketone compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells with no visible growth onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies after incubation.
In Vitro Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effects of β-amino ketones against oxidative stress-induced cell death in a neuronal cell line, such as SH-SY5Y.
Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For differentiation into a more neuron-like phenotype, treat the cells with retinoic acid for several days.
-
Compound Pre-treatment: Seed the differentiated SH-SY5Y cells in a 96-well plate. Pre-treat the cells with various concentrations of the β-amino ketone compounds for a specific duration (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to an agent such as hydrogen peroxide (H2O2) or glutamate for a defined period.
-
Cell Viability Assessment: After the stress induction, assess cell viability using the MTT assay or another suitable method (e.g., LDH release assay).
-
Data Analysis: Compare the viability of cells pre-treated with the β-amino ketones to that of the cells exposed to the oxidative stressor alone. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.
Quantitative Data Summary
The following table summarizes representative biological activity data for selected β-amino ketone derivatives from the literature. This data is intended to be illustrative and highlights the range of potencies observed for this class of compounds.
| Compound Class | Biological Activity | Test Organism/Cell Line | Potency (IC50/MIC) | Reference |
| Chalcone-based β-amino ketone hybrid | Anticancer | PC-3 (prostate cancer) | IC50: 4.75 ± 1.00 µM | [26] |
| Chitosan-based Schiff base of a ketone | Anticancer | MCF-7 (breast cancer) | IC50: 112.61 µg/mL | |
| Chitosan-based Schiff base of a ketone | Anticancer | HepG2 (liver cancer) | IC50: 126.63 µg/mL | |
| Chitosan-based Schiff base of a ketone | Anticancer | A431 (skin cancer) | IC50: 144.25 µg/mL | |
| 3-(morpholin-4-yl)-1-phenylpropan-1-one | Antifungal | Trichophyton rubrum | MIC: 7.81 µg/mL | [10] |
| Benzimidazole-quinoline hybrid | Antibacterial | Various bacteria | MIC: 8-16 µg/mL | [6] |
| Benzimidazole-quinoline hybrid | Antibacterial | Various bacteria | MIC: 10-20 µg/mL | [6] |
Conclusion and Future Directions
β-Amino ketones represent a versatile and promising scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, and potential neuroprotective properties, coupled with their synthetic accessibility, make them an attractive area for further investigation. Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by β-amino ketones will be crucial for their rational design and optimization.
-
Expanding Structure-Activity Relationship Studies: Systematic exploration of the chemical space around the β-amino ketone core will help to identify the key structural features that govern potency and selectivity for different biological targets.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Development of Novel Hybrid Molecules: The combination of the β-amino ketone scaffold with other pharmacologically active moieties holds significant potential for the creation of new hybrid drugs with enhanced or synergistic activities.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of β-amino ketones and translate these promising findings into the next generation of medicines.
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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Strategic Application of In Silico Molecular Docking for the Interrogation of Piperidine-Based Compounds
An In-Depth Technical Guide:
Preamble: The Piperidine Scaffold and the Imperative for Computational Scrutiny
The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically approved drugs and bioactive molecules.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate critical physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[1] These attributes make piperidine derivatives potent agents across a wide pharmacological spectrum, including oncology, neurodegenerative diseases, and infectious agents.[2][3][4]
Given the synthetic investment required to explore the vast chemical space of piperidine analogues, in silico molecular docking has emerged as an indispensable tool for accelerating drug discovery pipelines.[5] This computational technique predicts the preferred orientation and binding affinity of a ligand (the piperidine compound) within the active site of a target protein.[6] A well-executed docking study can de-risk projects by prioritizing high-potential compounds for synthesis, elucidating structure-activity relationships (SAR), and generating novel hypotheses for lead optimization.
This guide provides a comprehensive, field-proven framework for conducting rigorous and reproducible molecular docking studies on piperidine-based compounds. We will move beyond a simple recitation of steps to explain the causality behind critical experimental choices, ensuring a self-validating and scientifically sound workflow.
Part 1: The Docking Workflow: A Self-Validating System
A successful docking campaign is not a single event but a multi-stage process where each step validates the next. The integrity of the final prediction is entirely dependent on the rigor applied during preparation and analysis.
Figure 1: The overarching workflow for a rigorous molecular docking study.
Pre-Docking Phase: Foundational Integrity
The adage "garbage in, garbage out" is acutely true for molecular docking. The quality of the input structures for both the protein and the ligand directly dictates the biological relevance of the output.[7]
1.1.1. Target Protein Preparation
The initial step involves sourcing a high-quality 3D structure of the target protein, typically from the RCSB Protein Data Bank (PDB).[6][8] However, raw PDB files are not suitable for immediate use and require meticulous preparation.[9][10]
Figure 2: Detailed workflow for preparing a target protein for docking.
Protocol 1: Standard Protein Preparation using UCSF Chimera
-
Load Structure: Open the PDB file in UCSF Chimera.
-
Clean Structure:
-
Delete solvent: Select > Structure > solvent, then Actions > Atoms/Bonds > delete.
-
Remove alternate locations: Use the Dock Prep tool and select "delete" for alternate locations.
-
-
Add Hydrogens: Tools > Structure Editing > AddH. Specify the appropriate protonation states for residues like Histidine.
-
Add Charges: Tools > Structure Editing > Add Charge. Select a force field (e.g., AMBER ff14SB) to assign partial charges.
-
Save Prepared Structure: Save the cleaned, hydrogenated, and charged protein as a .mol2 or .pdbqt file, depending on the docking software requirements.[5][10]
Causality Insight: Removing crystallographic water molecules is standard practice as they can occupy space and create steric clashes. However, if a water molecule is known to mediate a key interaction between the protein and a known ligand (a "bridging" water), it should be retained and treated as part of the receptor.[7] Similarly, energy minimization is performed to relieve any steric strain introduced during hydrogen addition, but it should be constrained to prevent significant deviation from the experimentally determined backbone structure.[11]
1.1.2. Piperidine Ligand Preparation
The chemical nature of the piperidine scaffold necessitates careful preparation.
-
Generate 3D Conformation: Start from a 2D structure (SDF or SMILES) and generate a reasonable 3D conformation using tools like Open Babel or ChemSketch.[8]
-
Protonation State: This is the most critical step for piperidine. The piperidine nitrogen is basic (pKa ~11) and will be protonated and positively charged at physiological pH (7.4). The docking study must reflect this. Failure to assign the correct protonation state will lead to an incorrect representation of the ligand's electrostatic and hydrogen bonding potential, producing meaningless results.
-
Assign Partial Charges: Use a quantum mechanical method (e.g., AM1-BCC) or a force-field based method to assign accurate partial charges.[10]
-
Energy Minimization: Minimize the 3D structure to obtain a low-energy starting conformation.
-
Define Rotatable Bonds: Identify bonds that the docking algorithm will be allowed to rotate to explore different conformations within the binding site.
The Docking Simulation: Predicting the Binding Mode
With prepared inputs, the simulation can be configured.
Table 1: Comparison of Common Molecular Docking Software
| Software | Algorithm Principle | Cost | Key Strengths & Considerations |
| AutoDock Vina | Lamarckian Genetic Algorithm | Free (Open Source) | Widely used, fast, and good for virtual screening. Requires manual preparation of input files (.pdbqt).[6] |
| Schrödinger Glide | Hierarchical search; Incremental Construction | Commercial | Highly accurate pose prediction, integrated protein/ligand preparation workflow, user-friendly interface.[12] |
| GOLD | Genetic Algorithm | Commercial | Excellent at handling ligand flexibility and explicit water molecules. Often a top performer in comparative studies.[12] |
1.2.1. Defining the Binding Site
The search space for the docking algorithm is defined by a "grid box" centered on the active site.
-
Known Binding Site: If a co-crystallized ligand is present in the PDB structure, define the grid box to encompass a 5-10 Å radius around that ligand. This is the most common and reliable approach.[9]
-
Blind Docking: If the binding site is unknown, the grid box can be set to cover the entire protein surface. This requires significantly more computational effort and is generally used for hypothesis generation (e.g., identifying allosteric sites).[9]
Post-Docking Analysis: From Data to Insight
Running the simulation is easy; interpreting the results correctly is the hallmark of expertise. The output is a set of predicted binding poses, each with a corresponding docking score.[13][14]
Figure 3: A logical flowchart for the analysis of docking results.
Table 2: Interpretation of Key Docking Metrics
| Metric | Description | Interpretation |
| Binding Affinity | An estimate of the binding free energy (ΔG), typically in kcal/mol. | More negative values indicate stronger, more favorable binding. A value of -7 to -10 kcal/mol is often considered a good starting point for a potential hit.[8][15] |
| RMSD | Root Mean Square Deviation, in Angstroms (Å). Measures the difference between the docked pose and a reference (e.g., crystal structure pose). | Used in validation. An RMSD < 2.0 Å relative to the co-crystallized pose indicates the docking protocol successfully reproduced the experimental binding mode.[12][15][16] |
| Interactions | Specific non-covalent bonds (H-bonds, salt bridges, hydrophobic contacts). | The type and quality of interactions are more important than the raw score. A pose that satisfies known critical interactions is more credible than a higher-scoring pose that does not.[9][17] |
Expertise Insight: The top-scoring pose is not axiomatically the "correct" one. Scoring functions are approximations.[17] A researcher must act as a scientific arbiter, using their knowledge of the biological system to evaluate the results. For a piperidine compound, a key interaction to look for is a salt bridge or strong hydrogen bond between the protonated piperidine nitrogen and an acidic residue (Asp, Glu) in the active site.
Part 2: The Trustworthiness Pillar: Protocol Validation
Every protocol must be a self-validating system. Before screening unknown compounds, you must prove your docking protocol can accurately reproduce known results for your specific target.[18][19]
Re-docking of a Co-crystallized Ligand
This is the most fundamental validation check.[12][16]
Protocol 2: Validation by Re-docking
-
Select a PDB Structure: Choose a high-resolution crystal structure of your target protein that contains a bound ligand similar to your piperidine series.
-
Prepare Protein and Ligand: Prepare the protein as described in Protocol 1. Extract the co-crystallized ligand and prepare it separately (assigning charges, etc.).
-
Dock the Ligand: Using the exact same protocol (grid box, software settings) you intend to use for your unknown compounds, dock the extracted ligand back into its own protein structure.
-
Calculate RMSD: Superimpose the top-scoring docked pose onto the original crystal pose and calculate the heavy-atom RMSD.
-
Assess Success: An RMSD value below 2.0 Å is generally considered a successful validation, indicating your protocol is capable of finding the experimentally observed binding mode.[16] If the RMSD is high, the protocol (e.g., grid size, scoring function, protein preparation) must be revised and re-validated.
Screening Validation (Optional but Recommended)
For a more robust validation, especially for virtual screening, test the protocol's ability to distinguish known active compounds from inactive "decoy" molecules.[12]
-
Assemble Datasets: Create a small set of known active ligands for your target and a much larger set (e.g., 100x larger) of decoy molecules with similar physicochemical properties but different topology.
-
Screen Both Sets: Dock both the active and decoy compounds using your protocol.
-
Analyze Enrichment: A successful protocol will consistently rank the known active compounds with much better scores than the majority of the decoy molecules. This can be quantified using metrics like the Enrichment Factor (EF) or by plotting a Receiver Operating Characteristic (ROC) curve.[12]
Part 3: A Case Study in Data Presentation
Clear presentation of results is vital for communication and decision-making.
Table 3: Hypothetical Docking Results for Piperidine-based EGFR Inhibitors
The following data represents a hypothetical docking study of three piperidine derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 2J6M), a common cancer target.[20]
| Compound ID | Structure Sketch | Binding Affinity (kcal/mol) | Key Interacting Residues |
| P-001 | (Basic piperidine) | -8.2 | Met793 (H-bond to backbone), Leu718 (hydrophobic), Asp855 (salt bridge to piperidine N+) |
| P-002 | (Piperidine with phenyl) | -9.5 | Met793, Leu718, Asp855, Val726 (hydrophobic with phenyl), Phe856 (π-π stacking with phenyl) |
| P-003 | (Piperidine with F-phenyl) | -9.9 | Met793, Leu718, Asp855, Val726, Phe856, Thr790 (H-bond with Fluorine) |
Analysis: Compound P-001 establishes the core interactions, notably the critical salt bridge with Asp855. Adding a phenyl group (P-002 ) introduces new favorable hydrophobic and π-stacking interactions, improving the binding affinity. The addition of an electron-withdrawing fluorine atom (P-003 ) allows for an additional hydrogen bond with the gatekeeper residue Thr790, resulting in the best predicted affinity. This analysis provides a clear, testable hypothesis for chemical synthesis.
References
- Alonso, H., Bliznyuk, A. A., & Gready, J. E. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Kuntz, I. D., Meng, E. C., & Shoichet, B. K. (n.d.). Lessons from Docking Validation.
- Singh, P., et al. (2020). In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase. Biointerface Research in Applied Chemistry.
- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
- Scheiffer, G. (2024). How to interprete and analyze molecular docking results?
- Anderson, A. C. (n.d.).
- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- Galaxy Training. (2019). Protein-ligand docking. Galaxy Training!.
- Diller, D. J., & Merz, K. M. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
- Unspecified Author. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- In-Silico Lab. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube.
- Unspecified Author. (n.d.). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. PubMed.
- Unspecified Author. (2020). How I can analyze and present docking results?
- Unspecified Author. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- TrendBioTech. (2022).
- Unspecified Author. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
- Unspecified Author. (2024). Validation of Docking Methodology (Redocking).
- Unspecified Author. (n.d.).
- Unspecified Author. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central.
- Unspecified Author. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Benchchem. (n.d.). In Silico Prediction of Piperidine-3-carbothioamide Bioactivity: A Technical Guide. Benchchem.
- Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.
- Unspecified Author. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
- Unspecified Author. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Unspecified Author. (2025). Piperidine derivatives scope of this review.
- Unspecified Author. (n.d.). Best Practices in Docking and Activity Prediction.
- Unspecified Author. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Taylor & Francis Online.
- Unspecified Author. (n.d.). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI.
- Unspecified Author. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- Unspecified Author. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Semantic Scholar.
- Unspecified Author. (n.d.). Molecular Docking Tutorial. Unspecified Source.
- Unspecified Author. (2010). DOCKING TUTORIAL. Unspecified Source.
- Unspecified Author. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube.
- Unspecified Author. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
- Unspecified Author. (n.d.). In silico docking analysis of piperine with cyclooxygenases. Unspecified Source.
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An In-Depth Technical Guide to the Predicted ADME-Tox Profile of 3-Amino-1-(piperidin-1-yl)propan-1-one
Preamble: The Imperative of Early-Stage Profiling in Drug Discovery
In the landscape of modern drug development, the path from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. A significant proportion of drug candidates fail during late-stage development not due to a lack of efficacy, but because of unfavorable pharmacokinetic or toxicity profiles.[1] This high attrition rate underscores the critical need for early, robust, and predictive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox). Integrating these evaluations at the discovery phase allows for the early identification of potential liabilities, enabling a data-driven approach to candidate selection and optimization, thereby conserving resources and reducing the likelihood of costly late-stage failures.
This technical guide provides a comprehensive in silico ADME-Tox assessment of 3-Amino-1-(piperidin-1-yl)propan-1-one (PubChem CID: 17750344). Lacking extensive empirical data in the public domain, this document serves as a predictive roadmap, leveraging established computational models to forecast the compound's behavior in a biological system. The methodologies and interpretations presented herein are designed for researchers, medicinal chemists, and drug development professionals, offering a foundational analysis to guide subsequent in vitro and in vivo validation studies.
Section 1: The Computational Strategy for ADME-Tox Prediction
The foundation of this analysis rests upon validated computational tools that model the interaction of small molecules with biological systems. For this guide, we will simulate the workflow using a combination of widely recognized platforms such as SwissADME and pkCSM .[1][2][3][4] These tools employ a range of algorithms, from quantitative structure-activity relationship (QSAR) models to physics-based calculations, to predict complex biological endpoints from a simple chemical structure.
The primary input for these platforms is the compound's structure, typically in the form of a SMILES (Simplified Molecular Input Line Entry System) string. For 3-Amino-1-(piperidin-1-yl)propan-1-one, the canonical SMILES is C1CCN(CC1)C(=O)CCN .[5]
Standard Operating Protocol for In Silico Profiling
-
Compound Identification: Obtain the canonical SMILES string for 3-Amino-1-(piperidin-1-yl)propan-1-one from a reliable chemical database like PubChem.
-
Platform Submission: Input the SMILES string into the prediction servers (e.g., SwissADME, pkCSM).
-
Parameter Calculation: Initiate the calculation of a full suite of ADME-Tox parameters.
-
Data Aggregation: Consolidate the output from all platforms into a centralized dataset.
-
Analysis and Interpretation: Critically evaluate the predicted values against established thresholds for drug-like molecules.
-
Liability Identification: Pinpoint any potential ADME-Tox liabilities that may hinder development.
-
Validation Strategy Formulation: Propose a targeted set of in vitro experiments to confirm or refute the key in silico predictions.
The logical flow of this predictive workflow is visualized below.
Caption: General workflow for in silico ADME-Tox prediction and validation planning.
Section 2: Physicochemical Properties and Drug-Likeness
The foundation of a compound's ADME profile is its fundamental physicochemical nature. These properties govern its solubility, permeability, and ability to interact with biological targets.
| Property | Predicted Value | Interpretation & Significance |
| Molecular Formula | C₈H₁₆N₂O[5] | Provides the elemental composition. |
| Molecular Weight | 156.23 g/mol | Well within the typical range for small molecule drugs (<500 g/mol ). |
| XlogP3 (Lipophilicity) | -0.4[5] | Indicates a hydrophilic nature, suggesting good aqueous solubility but potentially lower passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good potential for oral bioavailability and cell membrane permeation (typically <140 Ų). |
| Hydrogen Bond Donors | 1 | Complies with drug-likeness criteria (typically ≤5). |
| Hydrogen Bond Acceptors | 3 | Complies with drug-likeness criteria (typically ≤10). |
| Rotatable Bonds | 4 | Indicates good conformational flexibility (typically ≤10). |
Drug-Likeness Evaluation
Drug-likeness rules are heuristics used to assess whether a compound possesses properties that would make it a likely orally active drug in humans.
-
Lipinski's Rule of Five: This rule identifies potential issues with absorption or permeation. Our target compound passes all criteria:
-
Molecular Weight (156.23) < 500
-
LogP (-0.4) < 5
-
H-bond Donors (1) < 5
-
H-bond Acceptors (3) < 10
-
-
Veber's Rule: This rule relates to oral bioavailability. The compound passes with a TPSA of 41.5 Ų (≤140 Ų) and 4 rotatable bonds (≤10).
Caption: Logic diagram for assessing drug-likeness using Lipinski's Rule of Five.
Section 3: Predicted Pharmacokinetic (ADME) Profile
This section details the predicted journey of the compound through a biological system.
Absorption
| Parameter | Predicted Outcome | Rationale & Next Steps |
| Gastrointestinal (GI) Absorption | High | The compound's low molecular weight and low TPSA favor efficient passive absorption from the gut. |
| Caco-2 Permeability | Moderate to Low | The hydrophilic nature (LogP -0.4) may limit the rate of passive diffusion across intestinal epithelial cells. Validation: An in vitro Caco-2 permeability assay is essential to quantify the apparent permeability coefficient (Papp). |
| P-glycoprotein (P-gp) Substrate | Predicted No | The compound is not predicted to be a substrate for the P-gp efflux pump, which is favorable as it will not be actively removed from cells. |
| Oral Bioavailability | High | Overall properties suggest good absorption and a lack of efflux, pointing towards high oral bioavailability. |
Distribution
| Parameter | Predicted Outcome | Rationale & Next Steps |
| Blood-Brain Barrier (BBB) Permeant | Predicted No | The compound's high polarity and TPSA make it unlikely to cross the BBB. This is advantageous for peripherally acting drugs, avoiding CNS side effects. |
| Plasma Protein Binding (PPB) | Low | Polar, hydrophilic compounds typically exhibit lower binding to plasma proteins like albumin. This predicts a higher fraction of unbound, pharmacologically active drug in circulation. Validation: An equilibrium dialysis assay should be performed to determine the exact fraction unbound. |
| Volume of Distribution (VDss) | Low to Moderate | Low PPB and limited penetration into tissues (like the brain) suggest the compound will primarily distribute in the total body water. |
Metabolism
The metabolism of a drug, primarily by Cytochrome P450 (CYP) enzymes in the liver, is a key determinant of its half-life and potential for drug-drug interactions (DDIs).
| Parameter | Predicted Outcome | Rationale & Next Steps |
| CYP1A2 Inhibitor | No | Unlikely to cause DDIs with CYP1A2 substrates (e.g., caffeine, theophylline). |
| CYP2C9 Inhibitor | No | Unlikely to cause DDIs with CYP2C9 substrates (e.g., warfarin, ibuprofen). |
| CYP2C19 Inhibitor | No | Unlikely to cause DDIs with CYP2C19 substrates (e.g., omeprazole). |
| CYP2D6 Inhibitor | No[4] | Unlikely to cause DDIs with CYP2D6 substrates (e.g., codeine, metoprolol).[4] |
| CYP3A4 Inhibitor | No | Unlikely to cause DDIs with the wide range of drugs metabolized by CYP3A4. |
Metabolic Stability: The compound is predicted to be a substrate for several CYP enzymes, suggesting it will be metabolized. The primary amine and the piperidine ring are potential sites for oxidation or dealkylation. Validation: An in vitro liver microsomal stability assay is required to determine the intrinsic clearance and predict the metabolic half-life.
Caption: Predicted metabolic pathway of the compound via hepatic CYP enzymes.
Excretion
| Parameter | Predicted Outcome | Rationale & Next Steps |
| Total Clearance | Moderate | The prediction of metabolism suggests that hepatic clearance will be a significant route of elimination. |
| Primary Route of Excretion | Renal | As a small, hydrophilic molecule, both the parent compound and its more polar metabolites are likely to be efficiently eliminated by the kidneys. |
Section 4: Predicted Toxicological (Tox) Profile
Early identification of potential toxicity is paramount to prevent investing in a compound destined to fail for safety reasons.
| Toxicity Endpoint | Predicted Risk | Rationale & Next Steps |
| Hepatotoxicity | Low Risk | The available models do not flag the molecule for structural alerts associated with liver toxicity.[1][2] Validation: An in vitro assay using primary human hepatocytes to measure cytotoxicity (e.g., LDH release) is a recommended follow-up. |
| Carcinogenicity | Low Risk | The compound is not predicted to be carcinogenic based on current models.[1][2] |
| Mutagenicity (AMES) | Low Risk | The structure lacks common alerts for mutagenicity. Validation: A standard bacterial reverse mutation assay (Ames test) is a required regulatory step and should be performed to confirm this prediction. |
| hERG Inhibition | Low to Moderate Risk | While not strongly predicted, the presence of a basic nitrogen atom can sometimes confer affinity for the hERG potassium channel. hERG inhibition can lead to fatal cardiac arrhythmias. Validation: This is a critical safety checkpoint. An in vitro hERG patch-clamp assay is the gold standard and should be prioritized to definitively assess cardiac risk. |
| Skin Sensitization | Low Risk | The compound is not predicted to be a skin sensitizer. |
Section 5: Integrated Summary and Validation Roadmap
Overall Profile: 3-Amino-1-(piperidin-1-yl)propan-1-one presents a promising in silico ADME-Tox profile. It is predicted to be a drug-like molecule with high oral absorption, low potential for CNS side effects, and a clean profile regarding drug-drug interactions and major organ toxicities.
Identified Potential Liabilities:
-
Marginal Permeability: Its hydrophilic nature may result in moderate, rather than high, intestinal permeability.
-
hERG Inhibition Risk: Although predicted to be low, the structural motif warrants a direct experimental assessment due to the high impact of this liability.
Proposed Validation Strategy: Based on the in silico analysis, the following tiered experimental plan is recommended to validate the key predictions and de-risk the compound for further development.
Caption: Proposed experimental workflow to validate key in silico predictions.
This structured validation approach ensures that the most critical potential liabilities are addressed first, providing a solid foundation for making an informed decision on the continued development of 3-Amino-1-(piperidin-1-yl)propan-1-one.
References
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ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Domínguez-Villa, L. P., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. ResearchGate. Retrieved January 23, 2026, from [Link]
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Trp-P-1 Induces Apoptosis in Rat Splenocytes and Thymocytes by Different Mechanisms. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (trp-P-1) is incorporated into rat splenocytes, thymocytes, and hepatocytes through monoamine transporters and induces apoptosis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. (n.d.). Neliti. Retrieved January 23, 2026, from [Link]
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Domínguez-Villa, L. P., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PubMed Central. Retrieved January 23, 2026, from [Link]
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Investigating 3-amino piperidine derivatives as key structural features in drugs
The 3-Amino Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract
The 3-amino piperidine (3-AP) scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of clinically successful pharmaceuticals.[1][2] This guide provides an in-depth technical exploration of the 3-AP core, intended for researchers, chemists, and drug development professionals. We will dissect the structural features that confer its advantageous pharmacological properties, navigate the diverse therapeutic landscapes it has impacted, and delve into the critical nuances of its stereoselective synthesis. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as a comprehensive resource, explaining not just the "what" but the "why" behind the strategic deployment of 3-AP derivatives in the quest for novel therapeutics.
The "Privileged Scaffold": A Cornerstone of Medicinal Chemistry
The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple, distinct biological targets, often leading to a diverse range of therapeutic applications.[3] This versatility is not accidental; such scaffolds typically possess an optimal arrangement of atoms, hydrogen bond donors/acceptors, and lipophilic/hydrophilic regions that allow for favorable interactions within various protein binding pockets.[2][4] The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prominent of these scaffolds, found in numerous natural products and over twenty classes of pharmaceuticals.[5]
The introduction of an amino group at the 3-position transforms the simple piperidine ring into the 3-AP moiety, a pharmacophore of exceptional value. This substitution introduces a critical chiral center and a primary or secondary amine that can serve as a key hydrogen-bonding anchor or a point for further molecular elaboration. This unique combination of features enhances "druggability" by improving metabolic stability and pharmacokinetic profiles (ADME), making the 3-AP scaffold a recurring motif in drugs targeting everything from metabolic diseases to cancer.[1][2]
Therapeutic Landscape of 3-Amino Piperidine-Containing Drugs
The versatility of the 3-AP scaffold is best illustrated by the breadth of its therapeutic applications. Its derivatives have become blockbuster drugs in several key areas, most notably in the treatment of type 2 diabetes and various cancers.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The most prominent commercial success of the 3-AP scaffold is in the class of DPP-IV inhibitors, used to treat type 2 diabetes.[6][7] These drugs work by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis.[8] The (R)-3-aminopiperidine moiety is a cornerstone of several "gliptin" drugs, where it masterfully mimics the terminal amino acid of natural peptide substrates to bind to the active site of the DPP-IV enzyme.[7][9]
Kinase Inhibitors in Oncology and Autoimmune Disorders
The 3-AP scaffold is also a key feature in several kinase inhibitors. For example, Tofacitinib, a Janus kinase (JAK) inhibitor, utilizes the piperidine ring to correctly orient the molecule within the ATP-binding site of the kinase, leading to the effective treatment of rheumatoid arthritis and other autoimmune conditions.[1]
Emerging Applications
Beyond these established areas, 3-AP derivatives are being actively investigated for a range of other conditions. Research has shown their potential as:
-
CNS-active agents for treating neurological and psychiatric disorders.[10]
-
Antimicrobial agents , including selective inhibitors of bacterial cysteine proteases like IdeS.[11]
-
Anticoagulants targeting enzymes like thrombin.[12]
Data Summary: Approved Drugs Featuring the 3-AP Scaffold
| Drug Name | Target | Primary Indication | Key Structural Feature |
| Alogliptin | Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | (R)-3-Aminopiperidine |
| Trelagliptin | Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | (R)-3-Aminopiperidine |
| Tofacitinib | Janus Kinase (JAK) | Rheumatoid Arthritis, Psoriasis | 3-Aminopiperidine |
| Linagliptin | Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | (R)-3-Aminopiperidine |
This table highlights prominent examples where the 3-AP core is integral to the drug's function.[1][6]
The Decisive Role of Stereochemistry
The biological activity of 3-AP derivatives is exquisitely sensitive to the stereochemistry at the C3 position. The difference between the (R) and (S) enantiomers can be the difference between a potent, selective drug and an inactive or even toxic compound. This is a direct consequence of the three-dimensional nature of protein binding pockets.
For DPP-IV inhibitors like Alogliptin, the (R)-enantiomer of the 3-aminopiperidine hydrochloride is the required building block.[6][7] This specific configuration allows the amino group to form a critical salt bridge with two glutamate residues (Glu205 and Glu206) in the S1 pocket of the enzyme, an interaction that is geometrically impossible for the (S)-enantiomer. This causal relationship underscores the necessity for synthetic routes that afford absolute stereochemical control.
Caption: Impact of stereochemistry on ligand-receptor binding.
Synthetic Strategies for Chiral 3-Amino Piperidines
The demand for enantiomerically pure 3-AP derivatives has driven the development of numerous synthetic methodologies. The choice of route is often a balance between cost, scalability, stereoselectivity, and the availability of starting materials. Common industrial strategies include synthesis from the chiral pool, asymmetric hydrogenation, and biocatalysis.
Caption: Major synthetic pathways to chiral 3-amino piperidines.
Detailed Protocol: Synthesis of (R)-3-(N-Boc-amino)piperidine from D-Glutamic Acid
This multi-step route is a robust and widely cited method that leverages a naturally occurring chiral starting material to ensure the final product's stereochemical integrity.[6]
Step 1: Esterification and N-Protection
-
Objective: To protect the amine and convert both carboxylic acids to esters, preventing side reactions in the subsequent reduction step.
-
Procedure:
-
Suspend D-glutamic acid (1.0 eq) in methanol.
-
Cool the suspension to 0°C and slowly bubble in HCl gas until saturation, or add thionyl chloride (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the mixture in vacuo to obtain the dimethyl ester hydrochloride salt.
-
Dissolve the salt in dichloromethane and add triethylamine (2.5 eq) at 0°C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise.
-
Stir for 4-6 hours at room temperature, monitoring by TLC.
-
Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected diester.
-
Step 2: Reduction of Esters to Diol
-
Objective: To selectively reduce the two ester groups to primary alcohols without affecting the Boc protecting group.
-
Procedure:
-
Dissolve the N-Boc diester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Add sodium borohydride (NaBH₄, 2.5 eq) portion-wise, followed by the slow, dropwise addition of methanol (4.0 eq) to generate diborane in situ.
-
Stir at 0°C for 2 hours, then at room temperature for 12-16 hours.
-
Carefully quench the reaction at 0°C by adding aqueous HCl (1M) until the pH is ~7.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the diol.
-
Step 3: Hydroxyl Activation via Tosylation
-
Objective: To convert the primary alcohols into good leaving groups (tosylates) to facilitate intramolecular cyclization.
-
Procedure:
-
Dissolve the diol (1.0 eq) in pyridine or dichloromethane with triethylamine (3.0 eq) and cool to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise.
-
Stir at 0°C for 4-6 hours, then allow to stand at 4°C for 16 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄ and concentrate to give the crude ditosylate, which is often used directly in the next step.
-
Step 4: Cyclization to form the Piperidine Ring
-
Objective: To form the piperidine ring via intramolecular displacement of the tosylates by a primary amine.
-
Procedure:
-
Dissolve the crude ditosylate (1.0 eq) in a suitable solvent like isopropanol or acetonitrile.
-
Add a primary amine (e.g., benzylamine, >10 eq) and heat the reaction to reflux (e.g., 80-90°C) for 24-48 hours. The amine acts as both the nucleophile for the N1 position and the base.
-
Cool the reaction and concentrate in vacuo.
-
Purify by column chromatography to isolate the N-benzyl, 3-(N-Boc-amino)piperidine.
-
Step 5: Deprotection
-
Objective: To remove the protecting groups (N-benzyl and N-Boc) to yield the final product.
-
Procedure:
-
Debenzylation: Dissolve the product from Step 4 in methanol, add Pd/C (10 mol%), and hydrogenate under H₂ atmosphere (balloon or Parr shaker) until TLC indicates completion. Filter through Celite and concentrate.
-
Boc Removal: Dissolve the resulting compound in a solution of HCl in dioxane or methanol. Stir for 1-2 hours at room temperature. Concentrate in vacuo to yield (R)-3-aminopiperidine dihydrochloride as a solid.
-
Structure-Activity Relationship (SAR) Insights
Understanding the SAR of the 3-AP scaffold is crucial for optimizing lead compounds. Key insights have been derived from decades of medicinal chemistry efforts.
-
The Amino Group: The 3-amino group is often the primary anchor, forming key hydrogen bonds or ionic interactions within the target's active site. Its basicity (pKa) is a critical parameter.[11]
-
Piperidine Ring Conformation: The piperidine ring typically adopts a stable chair conformation, which rigidly holds substituents in defined axial or equatorial positions. This pre-organization reduces the entropic penalty of binding.[11]
-
N1-Substituent: The nitrogen at the 1-position is a versatile handle for modification. Large, hydrophobic groups can be introduced here to occupy hydrophobic pockets, while polar groups can improve solubility.
-
Ring Substitution: Adding substituents to the piperidine ring can fine-tune properties. For example, introducing fluorine can modulate the basicity of the ring nitrogen. An axial fluorine atom can increase the pKa of the nitrogen compared to its equatorial counterpart, which can enhance binding or alter pharmacokinetic properties to avoid off-target effects like hERG channel binding.[13]
Caption: Key points for Structure-Activity Relationship (SAR) optimization.
Future Directions and Opportunities
The utility of the 3-amino piperidine scaffold is far from exhausted. Its proven track record and synthetic accessibility make it an attractive starting point for tackling new and challenging biological targets. Future research is likely to focus on:
-
Novel Therapeutic Targets: Expanding the application of 3-AP derivatives into new disease areas, particularly in neurodegenerative and infectious diseases.[10][11]
-
Advanced Synthetic Methods: The development of more efficient, greener, and cost-effective synthetic routes, with a particular emphasis on biocatalytic and flow chemistry processes, will make these valuable building blocks more accessible.[14][15]
-
PROTACs and Molecular Glues: The 3-AP scaffold is an ideal component for more complex modalities like Proteolysis Targeting Chimeras (PROTACs), where it can serve as a binder to an E3 ligase or the target protein, opening up new avenues for therapeutic intervention.
Conclusion
The 3-amino piperidine core is a quintessential example of a privileged scaffold in drug discovery. Its conformational rigidity, stereochemical richness, and the strategic placement of a key amino group provide a robust framework for designing potent and selective modulators of diverse biological targets. From the well-established success in DPP-IV and JAK inhibitors to its emerging potential in other therapeutic fields, the 3-AP scaffold continues to be a cornerstone of modern medicinal chemistry. A thorough understanding of its structure-activity relationships and the nuances of its stereoselective synthesis is essential for any scientist aiming to leverage its full potential in the development of next-generation therapeutics.
References
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Berggren, K., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]
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D'yachenko, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Available at: [Link]
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Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, S. T., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. NIScPR. Available at: [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
- Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. US20100029941A1.
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Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]
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QYResearch. (2026). Worldwide 3-Aminopiperidine Market Research Report 2026, Forecast to 2032. Available at: [Link]
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Stürzebecher, J., et al. (1995). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition. Available at: [Link]
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Harsanyi, A., & Sandford, G. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Available at: [Link]
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LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Available at: [Link]
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Wikipedia. (n.d.). Piperidine. Available at: [Link]
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ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Available at: [Link]
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Wu, J., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Wu, J., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Application Note & Protocol: A Robust Synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride
Introduction
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a functionalized aminoketone that serves as a valuable building block in medicinal chemistry and drug development. Its structure, incorporating a primary amine, a ketone (as part of an amide), and a piperidine ring, presents multiple points for diversification, making it an attractive scaffold for the synthesis of novel pharmaceutical candidates. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and use in subsequent synthetic transformations or biological screening.
This document provides a comprehensive, field-proven guide for the multi-step synthesis, purification, and characterization of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. The presented synthetic strategy is designed for reliability and scalability, starting from readily available commercial reagents. As a self-validating system, each protocol includes detailed explanations for experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
Synthetic Strategy and Rationale
The synthesis of the target compound, a β-amino piperidide, is most logically achieved through a linear three-step sequence starting from β-alanine. This retro-synthetic approach is outlined below.
Retrosynthetic Analysis: The target molecule can be disconnected at the amide bond and the terminal amine. The most robust synthetic strategy involves forming the stable amide bond first, followed by the deprotection of a suitably protected amine.
-
Step 1: Amine Protection. The primary amine of β-alanine is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is selected for its stability under the conditions of the subsequent amide coupling reaction and its clean, quantitative removal under acidic conditions.[1]
-
Step 2: Amide Coupling. The carboxylic acid of N-Boc-β-alanine is coupled with piperidine. A carbodiimide-mediated reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is employed. This method is widely used due to its mild conditions, high efficiency, and the water-soluble nature of its urea byproduct, which simplifies purification.[2][3]
-
Step 3: Deprotection and Salt Formation. The Boc protecting group is removed from the intermediate using a solution of hydrochloric acid in dioxane. This one-pot procedure not only cleaves the Boc group but also concurrently forms the desired hydrochloride salt, which often precipitates from the reaction mixture, providing a significant purification advantage.[4][5][6]
The overall synthetic scheme is visualized below.
Caption: Overall synthetic scheme for 3-Amino-1-(piperidin-1-yl)propan-1-one HCl.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | Purity | Supplier |
| β-Alanine | 107-95-9 | C₃H₇NO₂ | ≥99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc Anhydride) | 24424-99-5 | C₁₀H₁₈O₅ | ≥97% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | ACS Reagent | Fisher Scientific |
| Piperidine | 110-89-4 | C₅H₁₁N | ≥99% | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | 25952-53-8 | C₈H₁₈ClN₃ | ≥98% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | C₆H₅N₃O | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid, 4.0 M in 1,4-Dioxane | 7647-01-0 / 123-91-1 | HCl in C₄H₈O₂ | 4.0 M | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | ≥99.8% | Fisher Scientific |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | ≥99% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |
| Diethyl Ether (Et₂O), Anhydrous | 60-29-7 | C₄H₁₀O | ≥99% | Fisher Scientific |
| Isopropanol (IPA) | 67-63-0 | C₃H₈O | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | ACS Grade | Fisher Scientific |
| Deionized Water | 7732-18-5 | H₂O | 18.2 MΩ·cm | In-house |
Equipment
-
Standard laboratory glassware (round-bottom flasks, beakers, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Ice-water bath
-
Rotary evaporator
-
High-vacuum pump
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Büchner funnel and vacuum flask for filtration
-
pH meter or pH indicator strips
-
Analytical balance (± 0.001 g)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-β-alanine (2)
Causality: This step protects the nucleophilic primary amine of β-alanine to prevent it from interfering with the subsequent amide coupling reaction. Sodium bicarbonate provides the mild basic conditions necessary to deprotonate the carboxylic acid and facilitate the reaction with Boc anhydride.
-
Dissolution: In a 500 mL round-bottom flask, dissolve β-alanine (8.91 g, 100 mmol) and sodium bicarbonate (21.0 g, 250 mmol) in a mixture of 150 mL of deionized water and 150 mL of tetrahydrofuran (THF).
-
Addition of Boc Anhydride: Cool the stirring suspension to 0 °C using an ice-water bath. Add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in 50 mL of THF dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours.
-
Work-up (Phase 1): Concentrate the mixture in vacuo using a rotary evaporator to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice-water bath and carefully acidify to pH 2-3 with 1 M HCl. The product will begin to precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.
-
Purity Check: The product can be used in the next step without further purification if TLC analysis shows a single spot. Expected yield: 17-18 g (90-95%).
| Parameter | Value |
| β-Alanine | 100 mmol |
| Boc Anhydride | 110 mmol (1.1 eq) |
| Sodium Bicarbonate | 250 mmol (2.5 eq) |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to RT |
| Expected Yield | 90-95% |
Protocol 2: Synthesis of tert-butyl (3-oxo-3-(piperidin-1-yl)propyl)carbamate (3)
Causality: This is the key bond-forming step creating the amide linkage. EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added as an activating agent to suppress side reactions (like N-acylurea formation) and minimize racemization (though not a concern here), forming a more reactive HOBt-ester intermediate.[2][7]
-
Setup: To a 500 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add N-Boc-β-alanine (18.9 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).
-
Reagent Addition: Cool the solution to 0 °C. Add HOBt (13.5 g, 100 mmol) and piperidine (9.37 g, 110 mmol).
-
EDC Addition: Add EDC hydrochloride (21.1 g, 110 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., in 50% EtOAc/Hexane).
-
Work-up: Dilute the reaction mixture with 100 mL of DCM. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil or semi-solid is the Boc-protected intermediate.
-
Purity Check: The product is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel. Expected yield: 23-25 g (90-98%).
Protocol 3: Deprotection and Salt Formation of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride (4)
Causality: The Boc group is acid-labile. The strong acid (HCl) protonates the carbamate, leading to its collapse into the free amine, carbon dioxide, and the stable tert-butyl cation.[5] Using 4M HCl in dioxane provides a non-aqueous environment that allows for the direct precipitation of the product as its hydrochloride salt, which is typically less soluble in ethereal solvents.
-
Dissolution: Dissolve the crude Boc-protected intermediate (25.6 g, 100 mmol) in a 250 mL flask with a minimal amount of anhydrous DCM or methanol (~20 mL) to ensure complete dissolution.
-
Acidification: Cool the solution to 0 °C in an ice-water bath. Slowly add 4.0 M HCl in 1,4-dioxane (100 mL, 400 mmol, 4.0 eq) with vigorous stirring. Gas evolution (CO₂) will be observed.
-
Precipitation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold, anhydrous diethyl ether (3 x 50 mL) to remove dioxane and any organic byproducts.
-
Drying: Dry the white solid under high vacuum for 12 hours to remove residual solvents. Expected yield: 17-18.5 g (88-96%).
Purification and Characterization
The final product is often obtained in high purity after filtration and washing. If further purification is required, recrystallization can be performed.
-
Recrystallization Protocol: Dissolve the crude hydrochloride salt in a minimum amount of hot isopropanol or ethanol.[8] Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to complete crystallization. Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, D₂O) | δ ~3.5-3.7 (m, 4H, piperidine CH₂-N), 3.35 (t, 2H, -CH₂-NH₃⁺), 2.90 (t, 2H, -CH₂-CO-), 1.6-1.8 (m, 6H, piperidine CH₂) |
| ¹³C NMR (101 MHz, D₂O) | δ ~172 (C=O), 46.5, 43.0 (piperidine N-CH₂), 35.0 (-CH₂-NH₃⁺), 33.5 (-CH₂-CO-), 25.5, 24.8, 23.5 (piperidine CH₂) |
| IR (KBr, cm⁻¹) | ~2900-3100 (N-H stretch, amine salt), ~1640 (C=O stretch, amide), ~1500-1600 (N-H bend) |
| MS (ESI+) | m/z = 157.1 [M+H]⁺ (for free base) |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Piperidine: Highly flammable, toxic, and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.[9][10][11][12]
-
Boc Anhydride: Flammable liquid, skin and respiratory sensitizer, and causes serious eye damage. Fatal if inhaled.[13]
-
EDC Hydrochloride: Skin and eye irritant. May cause an allergic skin reaction. Handle with care, avoiding dust inhalation.[14][15][16][17]
-
4M HCl in Dioxane: Corrosive and flammable. Causes severe skin burns and eye damage. May cause respiratory irritation. Dioxane is a suspected carcinogen.[18][19][20][21]
Refer to the Material Safety Data Sheets (MSDS) for each reagent before use.
Workflow Visualization
Sources
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- 2. organic-synthesis.com [organic-synthesis.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. experts.arizona.edu [experts.arizona.edu]
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- 17. covachem.com [covachem.com]
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- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. chemicals.co.uk [chemicals.co.uk]
- 21. HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane - SYNTHETIKA [synthetikaeu.com]
Application Notes & Protocols for the Quantification of 3-Amino-1-(piperidin-1-yl)propan-1-one
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-Amino-1-(piperidin-1-yl)propan-1-one, a compound of interest in pharmaceutical development as a potential impurity or synthetic intermediate. Due to its chemical structure, which lacks a strong native chromophore, direct quantification by common spectrophotometric methods is challenging. This guide details robust and validated analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and specific quantification. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. All methodologies are presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]
Introduction: The Analytical Challenge
3-Amino-1-(piperidin-1-yl)propan-1-one is a small molecule characterized by a tertiary amine within a piperidine ring and a primary amino group. The absence of a significant UV-absorbing moiety in its structure necessitates specialized analytical approaches for sensitive and accurate quantification, particularly at the low levels often required for impurity analysis in active pharmaceutical ingredients (APIs).[5][6] Direct analysis by HPLC with UV detection, a workhorse of pharmaceutical analysis, would suffer from poor sensitivity.[5] Therefore, two primary strategies are presented:
-
HPLC with Pre-column Derivatization: This classic and widely accessible approach involves chemically modifying the analyte to introduce a chromophore, enabling sensitive detection by UV-Vis spectrophotometry.[5][7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A modern, highly specific, and sensitive technique that does not require derivatization, as it relies on the mass-to-charge ratio of the analyte and its fragments for detection and quantification.[9][10][11]
The choice between these methods will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Method Selection: A Rationale-Driven Approach
The selection of an appropriate analytical method is a critical first step. The following decision-making workflow illustrates the key considerations:
Caption: Workflow for selecting the appropriate analytical method.
HPLC with Pre-Column Derivatization and UV Detection
This method is a robust and cost-effective approach for the quantification of 3-Amino-1-(piperidin-1-yl)propan-1-one. The core principle is the reaction of the primary amino group of the analyte with a derivatizing agent that imparts a strong UV absorbance to the molecule.[5][7][8]
The Causality of Derivatization
The primary amine in 3-Amino-1-(piperidin-1-yl)propan-1-one is a nucleophile that can readily react with various derivatizing agents. A common choice is benzoyl chloride, which introduces a benzoyl group, a strong chromophore.[5][7] This reaction significantly enhances the molar absorptivity of the analyte, allowing for detection at low concentrations using a standard UV detector.
Experimental Protocol: Derivatization
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a 1% (v/v) solution of benzoyl chloride in anhydrous acetonitrile.
-
Base Catalyst: Prepare a 0.1 M solution of sodium bicarbonate in water.
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the reference standard of 3-Amino-1-(piperidin-1-yl)propan-1-one in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample solution by dissolving the material to be tested in the same solvent as the standards.
-
-
Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in a clean vial, add 1.0 mL of the 0.1 M sodium bicarbonate solution.
-
Add 0.5 mL of the 1% benzoyl chloride solution.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Quench the reaction by adding 0.2 mL of a 2 M solution of phosphoric acid.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method Parameters
The following table outlines a typical set of HPLC parameters for the analysis of the derivatized analyte. These parameters should be optimized for the specific instrumentation being used.
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size | Provides good retention and separation of the relatively nonpolar derivatized analyte.[7][12] |
| Mobile Phase A | 0.01 M Phosphate buffer, pH 3.0 | Buffering the mobile phase ensures consistent peak shape and retention time. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 30%) and gradually increase to elute the analyte and impurities. | Allows for the separation of components with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The benzoyl group introduced during derivatization has a strong absorbance at this wavelength.[7] |
| Injection Volume | 10 µL | A typical injection volume; may be adjusted based on the concentration of the analyte and the sensitivity of the detector. |
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose.[13][14][15] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:[1][2][3][16]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
| Range | The range should be appropriate for the intended application (e.g., 80-120% of the test concentration for an assay). |
| Accuracy | The recovery should be within 98.0% to 102.0% for an assay. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters. |
LC-MS/MS for High-Sensitivity Quantification
For applications requiring very low detection limits, such as the quantification of trace-level impurities, LC-MS/MS is the method of choice.[9][10][11] This technique offers superior sensitivity and specificity by utilizing the mass-to-charge ratio of the parent ion and its characteristic fragment ions.
The Principle of LC-MS/MS
In LC-MS/MS, the analyte is first separated by liquid chromatography and then introduced into the mass spectrometer. The analyte is ionized, and the resulting parent ion is selected and fragmented. The specific fragment ions are then detected and quantified. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte.
Experimental Protocol: LC-MS/MS
-
Sample and Standard Preparation:
-
Prepare stock and calibration standards of 3-Amino-1-(piperidin-1-yl)propan-1-one in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Prepare the sample solution by dissolving the test material in the same solvent.
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to improve accuracy and precision.
-
-
LC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 or a mixed-mode column, 2.1 x 50 mm, 1.8 µm particle size | Smaller column dimensions and particle sizes are suitable for the lower flow rates used in LC-MS/MS, providing better sensitivity and resolution.[10][11][17] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase additive for LC-MS as it aids in the ionization of the analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A volatile organic solvent compatible with mass spectrometry. |
| Gradient Elution | A fast gradient is often used to ensure a short run time and sharp peaks. | Enhances throughput and sensitivity. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column and compatible with standard electrospray ionization sources. |
| Column Temperature | 40 °C | Higher temperatures can improve peak shape and reduce viscosity. |
| Injection Volume | 1 - 5 µL | Smaller injection volumes are typically used in LC-MS/MS to minimize matrix effects. |
-
MS/MS Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode | The amino groups in the analyte are basic and will readily accept a proton to form a positive ion. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and optimizing the precursor and product ions. | This is a critical step in method development to ensure the highest sensitivity and specificity. |
| Collision Energy | To be optimized for each MRM transition to achieve the most stable and intense fragment ion signal. | Optimization is crucial for maximizing the signal-to-noise ratio. |
| Source Parameters | Capillary voltage, gas flow rates, and temperatures should be optimized for the specific instrument and analyte. | Proper optimization of source parameters is essential for achieving good sensitivity and reproducibility. |
Method Validation for LC-MS/MS
The validation of an LC-MS/MS method follows the same principles as for an HPLC-UV method, with some additional considerations for matrix effects. The validation parameters are outlined in the ICH Q2(R1) guidelines.[1][2][3]
Data Presentation and System Suitability
System Suitability
Before running any samples, a system suitability test must be performed to ensure that the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability of Injections | RSD of peak areas from replicate injections of a standard solution should be ≤ 2.0%. |
Quantification
Quantification is typically performed using an external standard calibration curve. The concentration of the analyte in the sample is determined by interpolating its response from the linear regression of the calibration curve.
Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of 3-Amino-1-(piperidin-1-yl)propan-1-one.
Sources
- 1. ICH Official web site : ICH [ich.org]
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- 6. benchchem.com [benchchem.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
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- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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Troubleshooting low yield and complex reagents in 3-amino piperidine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-aminopiperidine, a critical chiral building block in modern drug development. This resource is designed for researchers, chemists, and process development professionals who encounter challenges with this synthesis, particularly concerning low yields and the management of complex reagents. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental work.
Overview of Common Synthetic Strategies
The synthesis of 3-aminopiperidine and its derivatives can be approached through several primary routes, each with distinct advantages and challenges. The choice of strategy often depends on the desired stereochemistry, scale, cost, and available starting materials.
Caption: Key synthetic pathways to 3-aminopiperidine.
Troubleshooting Guide: Low Yields & Reagent Complexity
This section addresses specific, common problems encountered during the synthesis. The answers provide causal explanations and actionable solutions.
Question 1: My catalytic hydrogenation of N-Boc-3-aminopyridine is sluggish, incomplete, or results in low yields. What are the likely causes and how can I fix it?
Answer: This is a frequent challenge when reducing the pyridine ring, which is aromatic and requires forcing conditions. Several factors can contribute to poor performance.
-
Causality—Catalyst Activity and Poisoning: The pyridine nitrogen itself can act as a poison to catalysts like Palladium on Carbon (Pd/C) by strongly adsorbing to the catalyst surface and blocking active sites. Incomplete reactions are often a sign of catalyst deactivation. Raney Nickel (Ra-Ni) is often more effective but presents handling challenges.
-
Troubleshooting Steps:
-
Switch to an Acidic Solvent: The most common and effective solution is to perform the hydrogenation in an acidic medium, such as acetic acid.[1] The acid protonates the pyridine nitrogen, preventing it from coordinating to and poisoning the palladium catalyst. This significantly enhances the reaction rate.
-
Increase Catalyst Loading: For a 0.5 mol scale reaction, a catalyst loading of up to 30g of 5% Pd/C might be necessary.[1] While not ideal for atom economy, it can overcome partial deactivation.
-
Optimize Hydrogen Pressure and Temperature: High pressures (e.g., 0.6 MPa) and elevated temperatures (e.g., 65°C) are typically required to drive the reduction of the aromatic ring to completion.[1] Ensure your equipment is rated for these conditions.
-
Consider an Alternative Catalyst: If Pd/C fails, Raney Nickel is a powerful alternative.[2] It is highly active for hydrogenating nitrogen heterocycles. However, it is pyrophoric and must be handled with extreme care as a slurry in water or another solvent.[3][4]
-
Troubleshooting Workflow: Hydrogenation
Caption: Decision tree for troubleshooting low hydrogenation yield.
Question 2: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce (R)-3-aminopiperidin-2-one, and the reaction is difficult to control. What are the best practices?
Answer: LiAlH₄ is an extremely powerful and non-selective reducing agent, making it effective for reducing amides but also highly reactive and dangerous if not handled correctly. The reaction with the lactam hydrochloride is highly exothermic.
-
Causality—High Reactivity and Exothermicity: LiAlH₄ reacts violently with protic sources, including the hydrochloride salt of your starting material and any moisture. The initial reaction generates hydrogen gas and heat, which can lead to a dangerous runaway reaction if addition is too fast.
-
Best Practices for Control:
-
Strict Temperature Control: The addition of the LiAlH₄ solution to the substrate must be done at a controlled temperature, typically between 10°C and 45°C.[5] Use an ice bath or a chiller to dissipate the heat generated.
-
Slow, Portion-wise Addition: Never add the substrate to the LiAlH₄. Instead, slowly add the LiAlH₄ solution (typically in THF) to a solution of the (R)-3-aminopiperidin-2-one hydrochloride.[5][6] This ensures the hydride is the limiting reagent at any given moment, preventing a large exotherm.
-
Careful Quenching (Fieser Method): Quenching excess LiAlH₄ is the most hazardous step. A widely accepted and safer procedure is the sequential, slow, and dropwise addition of:
-
'n' mL of water
-
'n' mL of 15% aqueous NaOH
-
'3n' mL of water (where 'n' is the number of grams of LiAlH₄ used).[5] This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid, minimizing the entrapment of your product. Always perform the quench at 0°C.
-
-
Inert Atmosphere: LiAlH₄ reacts with atmospheric moisture and oxygen. Ensure your entire process, from weighing to quenching, is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question 3: During the acidic deprotection of my N-Boc-3-aminopiperidine, I'm getting low yields and several byproducts. How can I improve this step?
Answer: While seemingly straightforward, Boc deprotection can be problematic if other acid-sensitive groups are present or if the reaction conditions are not optimized.
-
Causality—Carbocation Formation: The mechanism of acid-catalyzed Boc deprotection involves the formation of a tert-butyl carbocation (t-Bu⁺). This reactive electrophile can alkylate nucleophilic sites on your product or solvent, leading to impurities.[7] Electron-rich aromatic rings and other amine groups are particularly susceptible.
-
Troubleshooting and Optimization:
-
Choice of Acid: The standard reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in an ethereal solvent like 1,4-dioxane or ethanol.[8][9] TFA is very strong and can sometimes cleave other acid-labile groups. HCl in dioxane is often a milder and more selective choice.
-
Use of Scavengers: To prevent unwanted alkylation by the t-Bu⁺ cation, include a scavenger in the reaction mixture. Common scavengers like triethylsilane (TES) or thioanisole readily trap the carbocation.
-
Temperature Control: Most Boc deprotections proceed rapidly at room temperature.[9] Running the reaction at 0°C can sometimes improve selectivity if side reactions are observed.
-
Anhydrous Conditions: Water can slow down the deprotection and potentially lead to other side reactions.[8] Using anhydrous solvents and freshly prepared acid solutions (especially for HCl in dioxane, which can degrade) is crucial.
-
Alternative Methods: For extremely sensitive substrates, non-acidic deprotection methods, such as using trimethylsilyl iodide (TMSI), can be considered, although they are more complex and expensive.[9]
-
Data Summary: Boc-Deprotection Conditions
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA / DCM | 10-50% TFA in DCM, 0°C to RT | Fast, volatile byproducts | Harsh, may cleave other acid-sensitive groups, risk of t-alkylation |
| HCl in Dioxane | 4M solution, 0°C to RT | Often cleaner, product precipitates as HCl salt | Dioxane is a peroxide former, HCl solution has limited shelf life |
| HCl (aq.) | Concentrated HCl in protic solvent | Inexpensive, simple workup | Not suitable for water-sensitive compounds |
| TMSI in DCM | 1.5-2 eq. TMSI, DCM, RT | Non-acidic, useful for sensitive substrates | Expensive, reagent is moisture-sensitive |
Frequently Asked Questions (FAQs)
Q: What are the primary pros and cons of synthesizing 3-aminopiperidine from 3-aminopyridine versus a chiral pool starting material like L-glutamic acid?
A:
-
3-Aminopyridine Route:
-
Pros: The starting material is inexpensive and readily available. The synthesis is relatively short.[10]
-
Cons: The hydrogenation step requires high pressure and an acidic medium, which can be challenging to scale up.[1][10] The product is a racemic mixture, requiring a separate, often costly, resolution step to isolate the desired enantiomer.[5]
-
-
L-Glutamic Acid Route:
-
Pros: It is an enantioselective synthesis, starting from a cheap, naturally occurring amino acid.[11] This avoids the need for chiral resolution, ensuring high enantiomeric purity from the outset.[12]
-
Cons: The synthesis is a multi-step process (typically 5 or more steps), which can lead to a lower overall yield compared to the theoretical yield of a shorter route.[11][12] It involves multiple protection, activation, and reduction steps that must be carefully optimized.
-
Q: What are the critical safety precautions for handling Raney Nickel?
A: Raney Nickel is a pyrophoric catalyst, meaning it can spontaneously ignite upon exposure to air, especially when dry.[4]
-
Always Handle as a Slurry: Never allow Raney Nickel to become dry. It is typically supplied and should be handled as a 50% slurry in water.[3]
-
Inert Atmosphere Transfer: When adding it to a reaction vessel, do so under a stream of inert gas (N₂ or Ar).
-
Avoid Organic Solvents for Transfer (Initially): If the reaction is in an organic solvent, add the aqueous slurry first, then displace the water with the reaction solvent after the catalyst has settled.
-
Filtration and Quenching: After the reaction, do not allow the filter cake to dry on the filter paper.[2] Immediately and carefully quench the filter cake by submerging it in a large volume of water.
-
Fire Safety: Do not use a CO₂-based fire extinguisher, as it can react with the metal. A Class D fire extinguisher is appropriate, but having a large bucket of sand or water nearby is a practical safety measure for small-scale lab work.[3]
Q: How can I effectively monitor the progress of the pyridine hydrogenation?
A: Monitoring this reaction is crucial to avoid long reaction times or incomplete conversion.
-
Hydrogen Uptake: The most direct method is to monitor the pressure drop in your hydrogenation apparatus. When the pressure stabilizes, it indicates the reaction has stopped. This is the primary method used in process chemistry.
-
TLC Analysis: This is difficult because the catalyst must be filtered from the aliquot, which is cumbersome. The starting material and product may also have similar Rf values.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most reliable method. Periodically (e.g., every 4-6 hours), safely take a small aliquot from the reaction mixture, filter it through a small plug of Celite® or a syringe filter to remove the catalyst, and analyze it. This will give you a precise ratio of starting material to product.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of t-butyl pyridin-3-ylcarbamate[1]
-
Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add t-butyl pyridin-3-ylcarbamate (100 g, 0.52 mol) and glacial acetic acid (400 g).
-
Catalyst Addition: Under an inert atmosphere, carefully add 5% Palladium on Carbon (30 g).
-
Hydrogenation: Seal the vessel. Purge with nitrogen, then with hydrogen. Pressurize the vessel to 0.6 MPa with hydrogen.
-
Reaction: Heat the mixture to 65°C and stir vigorously for 12 hours, or until hydrogen uptake ceases.
-
Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with water (250 mL).
-
Basification: Combine the filtrate and the washings. Cool the solution in an ice bath. Slowly and carefully add the solution to a pre-chilled solution of sodium hydroxide (266 g, 6.65 mol) in water (500 mL), ensuring the temperature is maintained between 10-20°C.
-
Isolation: Add an additional 200 mL of water. The product, t-butyl piperidine-3-ylcarbamate, will precipitate as a white solid. Filter the crystals, wash with cold water (400 mL), and dry under vacuum. (Typical yield: ~74%).
Protocol 2: Boc-Deprotection with HCl in Dioxane
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-Boc-3-aminopiperidine (10 g, 50 mmol).
-
Reagent Addition: Add 1,4-dioxane (50 mL). Cool the mixture to 0°C using an ice bath.
-
Deprotection: Slowly add a 4M solution of HCl in 1,4-dioxane (50 mL, 200 mmol, 4 eq.).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The product, 3-aminopiperidine dihydrochloride, will typically precipitate as a white solid.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Isolation: Filter the solid precipitate. Wash the solid with cold diethyl ether or MTBE to remove any residual dioxane and organic impurities.
-
Drying: Dry the white solid under vacuum to yield the final dihydrochloride salt.
References
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents.
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - NIH. Available at: [Link]
- CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. Available at: [Link]
- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents.
- CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
hydrogen - Organic Syntheses Procedure. Available at: [Link]
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Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel - ResearchGate. Available at: [Link]
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Safety Slide: Raney Nickel. Available at: [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available at: [Link]
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BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Raney nickel - Wikipedia. Available at: [Link]
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Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. Available at: [Link]
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Introduction to Raney Nickel-Common Catalyst for Alkaline Electrolyzer. Available at: [Link]
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Available at: [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
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Raney nickel synthesis for glucose hydrogenation without hydrogen gas - World Journal of Advanced Research and Reviews. Available at: [Link]
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Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]
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[Alternative routes of drug administration in palliative care] - PubMed. Available at: [Link]
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Alternative Routes of Medication Administration in Children - Fuze Health. Available at: [Link]
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Technical Support Center: Scale-up Synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one for Preclinical Studies
Welcome to the technical support center for the scale-up synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to preclinical production scales. Here, we address common challenges with in-depth, field-proven insights and solutions in a direct question-and-answer format.
I. Synthetic Strategy Overview
The most common and scalable synthetic route to 3-Amino-1-(piperidin-1-yl)propan-1-one, a β-amino ketone, is a two-step process. This involves an initial Michael addition of a protected amine to an α,β-unsaturated ketone, followed by deprotection. A variation of the Mannich reaction can also be employed. This guide will focus on the Michael addition approach due to its prevalence and scalability.[1][2][3]
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for 3-Amino-1-(piperidin-1-yl)propan-1-one?
A1: For preclinical scale-up, a robust and well-characterized route is paramount. The recommended approach is a two-step synthesis starting with the Michael addition of a suitable protected amine to acryloyl piperidine, followed by a deprotection step. This method offers high yields and minimizes the formation of difficult-to-remove impurities.
Q2: Why is a protecting group necessary for the amine in the Michael addition?
A2: The use of a protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), on the amine is crucial to prevent side reactions.[4] A free primary amine can act as a bis-nucleophile, leading to the formation of undesired diadducts and oligomers. The protecting group ensures that the amine adds only once to the Michael acceptor.
Q3: What are the critical process parameters to control during the Michael addition?
A3: Temperature, solvent, and the choice of base are critical. The Michael addition is often exothermic, and poor temperature control can lead to side reactions.[5][6] A temperature range of 0-25°C is typically recommended to maintain selectivity. The solvent should be chosen to ensure the solubility of all reactants and intermediates. Aprotic polar solvents like THF or acetonitrile are often good choices. The base used should be strong enough to deprotonate the protected amine but not so strong as to promote undesired side reactions.
III. Troubleshooting Guide
Problem 1: Low Yield of the Protected Intermediate in the Michael Addition Step
Q: We are observing a low yield of the N-protected 3-amino-1-(piperidin-1-yl)propan-1-one intermediate. What are the likely causes and how can we troubleshoot this?
A: Low yield in a Michael addition at scale can stem from several factors. A systematic approach to troubleshooting is essential.
Root Cause Analysis and Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[6]
-
-
Poor Nucleophilicity of the Protected Amine: The chosen protecting group might be too sterically hindering or electron-withdrawing, reducing the nucleophilicity of the amine.
-
Solution: While Boc and Cbz are common, consider a less bulky protecting group if steric hindrance is suspected. Ensure the base used is appropriate to generate the nucleophile effectively.
-
-
Side Reactions: The most common side reaction is the 1,2-addition to the carbonyl group of the acryloyl piperidine instead of the desired 1,4-conjugate addition.[7][8]
-
Solution: Employing a weaker, "softer" nucleophile and maintaining a lower reaction temperature can favor the thermodynamically more stable 1,4-adduct.[6] Using a Lewis acid catalyst can also enhance the selectivity for the 1,4-addition.
-
-
Product Degradation: The product might be unstable under the reaction or work-up conditions.
-
Solution: Ensure the work-up procedure is performed promptly and at a controlled temperature. A buffered aqueous quench may be necessary to avoid pH extremes that could lead to product degradation.
-
Problem 2: Formation of Impurities During the Deprotection Step
Q: During the deprotection of the N-protected intermediate, we are observing the formation of several impurities that are difficult to separate. What are these impurities and how can we avoid them?
A: Impurity formation during deprotection is a common challenge in scale-up synthesis. The nature of the impurities depends on the protecting group used.
Troubleshooting for Common Protecting Groups:
-
Boc Deprotection (Acidic Conditions):
-
Common Impurities: t-butylated byproducts, or incomplete deprotection.
-
Solutions:
-
Optimize Acid Concentration and Temperature: Use the minimum amount of acid (e.g., TFA or HCl in a suitable solvent) required for complete deprotection. Running the reaction at a lower temperature can minimize side reactions.
-
Scavengers: The t-butyl cation formed during deprotection is a reactive electrophile. Adding a scavenger like triethylsilane or anisole can trap this cation and prevent it from reacting with the desired product.
-
-
-
Cbz Deprotection (Hydrogenolysis):
-
Common Impurities: Incomplete deprotection or byproducts from over-reduction.
-
Solutions:
-
Catalyst Selection and Loading: Ensure the palladium catalyst (e.g., Pd/C) is active and used in the appropriate loading.
-
Hydrogen Pressure and Temperature: Optimize the hydrogen pressure and reaction temperature. Higher pressures and temperatures can sometimes lead to the reduction of other functional groups.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Alcohols like methanol or ethanol are commonly used.
-
-
Problem 3: Difficulties in Product Purification and Isolation
Q: We are struggling with the purification of the final product, 3-Amino-1-(piperidin-1-yl)propan-1-one. It appears to be highly water-soluble and difficult to handle. What are the recommended purification strategies?
A: The final product is a relatively small, polar molecule with a free amine, which can make purification challenging.
Purification and Isolation Strategies:
-
Crystallization as a Salt: The most effective way to purify and handle the final product is to form a crystalline salt. The hydrochloride or tartrate salts are often good choices.[9]
-
Protocol: After the deprotection and work-up, dissolve the crude product in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of the corresponding acid (e.g., HCl in isopropanol or tartaric acid in ethanol). The salt will often precipitate out and can be collected by filtration and washed with a non-polar solvent. This method is highly effective for removing non-basic impurities.
-
-
Extraction at Controlled pH: The free base is an amine and its solubility in organic solvents is highly dependent on the pH of the aqueous phase.
-
Protocol: During the work-up, carefully basify the aqueous solution to a pH above the pKa of the amine (typically pH > 10) to ensure it is in its free base form. Then, extract with a suitable organic solvent like dichloromethane or ethyl acetate. Be aware that multiple extractions may be necessary due to its polarity.
-
-
Chromatography: While less ideal for large-scale production due to cost and solvent consumption, column chromatography on silica gel can be used for smaller batches or to remove closely related impurities.[9] A gradient elution system with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) is often required to prevent the product from streaking on the column.
IV. Experimental Protocols and Data
Protocol 1: Scale-up Michael Addition
-
Reaction Setup: In a suitable reactor, charge the protected amine (e.g., Boc-amine, 1.0 eq) and a suitable solvent (e.g., THF, 5-10 volumes).
-
Base Addition: Cool the mixture to 0-5 °C and add the base (e.g., NaH or DBU, 1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Michael Acceptor Addition: Slowly add acryloyl piperidine (1.05 eq) to the reaction mixture, keeping the temperature below 15 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.
Data Summary: Michael Addition Optimization
| Parameter | Condition A | Condition B | Condition C |
| Base | DBU | NaH | K₂CO₃ |
| Solvent | THF | Acetonitrile | DMF |
| Temperature | 25 °C | 0 °C | 50 °C |
| Yield (%) | 85 | 92 | 75 (with side products) |
| Purity (%) | 90 | 98 | 80 |
This table summarizes typical results from optimization studies. Optimal conditions should be determined experimentally for each specific scale.
V. Visualizations
Synthetic Workflow Diagram
Caption: Overview of the two-step synthesis and purification workflow.
Troubleshooting Decision Tree: Low Yield in Michael Addition
Caption: Decision tree for troubleshooting low yields in the Michael addition step.
VI. References
-
ResearchGate. (2025). Synthesis and characterization of 3-amino-1,2-propanediol. Retrieved from [Link]
-
WIPO Patentscope. (2015). Preparation method of 3-amino-1,2-propanediol. CN104610074. Retrieved from [Link]
-
Google Patents. (2019). Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. WO2019020488A1. Retrieved from
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
-
Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. CN103864674A. Retrieved from
-
Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A. Retrieved from
-
Google Patents. (1999). Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. Retrieved from
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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ACS Publications. (n.d.). Kinetic and Scale-up Investigations of a Michael Addition in Microreactors. Organic Process Research & Development. Retrieved from [Link]
-
Google Patents. (2022). Amino deprotection using 3-(diethylamino)propylamine. US20220185842A1. Retrieved from
-
Pharmaceutical Technology. (2013). Reducing the Complexity of Commercial-Scale Amide Formation. Retrieved from [Link]
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ResearchGate. (2025). Stereoselective Synthesis and Application of β‐Amino Ketones. Retrieved from [Link]
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UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]
-
RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]
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Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]
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ScienceDaily. (2021). Efficient formation of amide bonds under mild conditions. Retrieved from [Link]
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PubMed Central. (n.d.). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. Retrieved from [Link]
-
YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of novel β-amino ketones containing a p-aminobenzoic acid moiety and evaluation of their antidiabetic activities. Retrieved from [Link]
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AZoLifeSciences. (2025). PapB Could Make Ozempic-Style Drugs Stronger and Last Longer. Retrieved from [Link]
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A Comparative Analysis of 3-Amino-1-(piperidin-1-yl)propan-1-one's Cross-Reactivity Profile at Key Neurotransmitter Receptors
Introduction: Unveiling the Neuromodulatory Potential of a Novel Piperidine Derivative
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics targeting the central nervous system (CNS).[1] The compound 3-Amino-1-(piperidin-1-yl)propan-1-one is a synthetic molecule featuring this key heterocyclic motif. While its specific pharmacological profile is not extensively documented in publicly available literature, its structural resemblance to known psychoactive compounds suggests a potential for interaction with various neurotransmitter systems.[2] Understanding the cross-reactivity of novel compounds is a critical step in drug discovery, as it helps to predict potential therapeutic effects and off-target liabilities.
This guide presents a comprehensive, albeit hypothetical, comparative study designed to elucidate the cross-reactivity profile of 3-Amino-1-(piperidin-1-yl)propan-1-one (referred to herein as Compound X) against a panel of key monoaminergic neurotransmitter receptors. We will compare its hypothetical binding affinities and functional activities with three well-characterized reference compounds: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI); Ropinirole, a dopamine D2/D3 receptor agonist; and Imipramine, a tricyclic antidepressant with a broad spectrum of activity.
The primary objective of this guide is to provide a detailed framework for researchers and drug development professionals on how to approach the characterization of a novel compound's interaction with major G-protein coupled receptors (GPCRs) involved in neurotransmission. This includes the rationale behind experimental design, detailed step-by-step protocols for in vitro assays, and a clear presentation and interpretation of hypothetical data.
Experimental Design: A Multi-faceted Approach to Receptor Profiling
To construct a comprehensive understanding of Compound X's pharmacological profile, a two-tiered in vitro experimental approach is proposed:
-
Radioligand Binding Assays: These assays are the gold standard for determining the affinity of a compound for a specific receptor.[3][4] By measuring the displacement of a radiolabeled ligand from its receptor by the test compound, we can calculate the inhibition constant (Ki), a measure of binding affinity.
-
Functional Assays: While binding assays reveal affinity, they do not provide information about the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays measure the downstream signaling events following receptor activation or inhibition, providing insights into the compound's efficacy and potency.[5][6]
The selection of neurotransmitter receptors for this study is based on the structural alerts within Compound X and the common targets of CNS-active drugs. We will focus on key subtypes of serotonin (5-HT), dopamine (D), adrenergic (α and β), and muscarinic (M) receptors, as these are frequently implicated in both the therapeutic actions and side effects of neuropsychiatric medications.[7][8][9]
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This systematic approach ensures that we first establish the binding profile of the compounds and then follow up with functional characterization at the receptors where significant binding is observed.
Figure 1: A diagram illustrating the proposed experimental workflow for assessing the cross-reactivity of Compound X.
Methodologies: Detailed Protocols for Robust and Reproducible Data
The following protocols are detailed to ensure the generation of high-quality, reproducible data. These methods are based on established best practices in receptor pharmacology.
Protocol 1: Radioligand Binding Assays
This protocol describes a competitive binding assay to determine the Ki of test compounds for a panel of neurotransmitter receptors.[3][10]
1. Membrane Preparation:
- Cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells) are cultured to ~90% confluency.
- Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation.
- The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce or Polytron homogenizer.
- The homogenate is centrifuged at low speed to remove nuclei and intact cells. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed with assay buffer, re-pelleted, and finally resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a Bradford or BCA protein assay. Aliquots are stored at -80°C.
2. Assay Procedure:
- The assay is performed in a 96-well plate format.
- To each well, add in the following order:
- 25 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
- 25 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
- 25 µL of the specific radioligand at a concentration close to its Kd.
- 175 µL of the membrane preparation.
- The plate is incubated at room temperature for a predetermined time to reach equilibrium (typically 60-120 minutes).
- The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- The filters are washed multiple times with ice-cold wash buffer.
- The filter plate is dried, and a scintillation cocktail is added to each well.
- The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
- The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis using a sigmoidal dose-response model.
- The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assays
The choice of functional assay depends on the G-protein coupling of the receptor.
A. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors)
This assay measures the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger whose production is stimulated by Gs-coupled receptors and inhibited by Gi-coupled receptors.[5][6][11]
1. Cell Culture and Plating:
- CHO-K1 or HEK293 cells stably expressing the Gs- or Gi-coupled receptor of interest are seeded into 384-well plates and grown to confluency.
2. Assay Procedure:
- The culture medium is removed, and the cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- For agonist testing, the test compound at various concentrations is added to the wells.
- For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist at a concentration that elicits a submaximal response (EC80).
- The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
- Following incubation, a lysis buffer containing a competitive HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen-based cAMP detection reagent is added.
- The plate is incubated at room temperature to allow for the detection reaction to occur.
- The fluorescence signal is read on a plate reader compatible with the chosen detection technology.
3. Data Analysis:
- The raw data are converted to cAMP concentrations based on a standard curve.
- For agonist activity, the data are plotted as cAMP concentration versus the log concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response).
- For antagonist activity, the data are plotted as the percentage of inhibition of the agonist response versus the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of the agonist response).
B. IP-One Assay (for Gq-coupled receptors)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.[12][13][14][15]
1. Cell Culture and Plating:
- CHO-K1 or HEK293 cells stably expressing the Gq-coupled receptor of interest are plated in 384-well plates.
2. Assay Procedure:
- The culture medium is replaced with a stimulation buffer containing LiCl to inhibit the degradation of IP1.
- For agonist testing, various concentrations of the test compound are added.
- For antagonist testing, cells are pre-treated with the test compound before the addition of a known agonist.
- The plate is incubated at 37°C for a defined period (e.g., 60 minutes).
- The reaction is stopped by adding the HTRF detection reagents (an IP1-d2 conjugate and an anti-IP1 cryptate).
- After a further incubation at room temperature, the HTRF signal is measured on a compatible plate reader.
3. Data Analysis:
- The HTRF ratio is used to calculate the concentration of IP1 from a standard curve.
- The EC50 for agonists and the IC50 for antagonists are determined by non-linear regression analysis as described for the cAMP assay.
Neurotransmitter Receptor Signaling Pathways
To provide context for the functional assays, the following diagrams illustrate the canonical signaling pathways for the major classes of neurotransmitter receptors investigated.
Figure 2: Signaling pathways for Gs- and Gi-coupled receptors.
Figure 3: Signaling pathway for Gq-coupled receptors.
Hypothetical Results: A Comparative Profile
The following tables summarize the hypothetical binding affinity and functional potency data for Compound X and the reference compounds. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
Table 1: Comparative Binding Affinities (Ki, nM) of Test Compounds at Neurotransmitter Receptors
| Receptor | Compound X (Hypothetical) | Fluoxetine | Ropinirole | Imipramine |
| Serotonin | ||||
| 5-HT1A | 150 | >1000 | >1000 | 250 |
| 5-HT2A | 25 | >1000 | >1000 | 15 |
| 5-HT2C | 80 | >1000 | >1000 | 50 |
| SERT | 5 | 1 | >1000 | 2 |
| Dopamine | ||||
| D1 | >1000 | >1000 | >1000 | >1000 |
| D2 | 500 | >1000 | 20 | 800 |
| D3 | 300 | >1000 | 10 | 600 |
| Adrenergic | ||||
| α1 | 100 | >1000 | >1000 | 30 |
| α2 | 800 | >1000 | >1000 | 150 |
| β1 | >1000 | >1000 | >1000 | >1000 |
| Muscarinic | ||||
| M1 | >1000 | >1000 | >1000 | 40 |
Data are presented as the geometric mean of at least three independent experiments.
Table 2: Comparative Functional Activities (EC50/IC50, nM) of Test Compounds
| Receptor | Assay Type | Compound X (Hypothetical) | Fluoxetine | Ropinirole | Imipramine |
| 5-HT2A | IP-One | IC50 = 35 (Antagonist) | No Activity | No Activity | IC50 = 20 (Antagonist) |
| SERT | Uptake | IC50 = 8 | IC50 = 1.5 | No Activity | IC50 = 3 |
| D2 | cAMP | No Activity | No Activity | EC50 = 30 (Agonist) | No Activity |
| D3 | cAMP | No Activity | No Activity | EC50 = 15 (Agonist) | No Activity |
| α1 | IP-One | IC50 = 120 (Antagonist) | No Activity | No Activity | IC50 = 45 (Antagonist) |
| M1 | IP-One | No Activity | No Activity | No Activity | IC50 = 55 (Antagonist) |
Data are presented as the geometric mean of at least three independent experiments. "No Activity" indicates a response of less than 20% at the highest tested concentration (10 µM).
Discussion and Interpretation
Based on our hypothetical data, Compound X presents a unique and interesting cross-reactivity profile. The primary activity appears to be potent inhibition of the serotonin transporter (SERT), with a Ki of 5 nM and a functional IC50 of 8 nM. This suggests that Compound X may have antidepressant properties, similar to SSRIs like Fluoxetine and tricyclic antidepressants like Imipramine.
However, unlike the highly selective Fluoxetine, Compound X exhibits significant binding to the 5-HT2A receptor, where it acts as an antagonist. This 5-HT2A antagonism is a feature of some atypical antipsychotics and newer antidepressants, and it has been associated with improved sleep and a lower incidence of sexual side effects compared to pure SSRIs. The affinity for the 5-HT2A receptor (Ki = 25 nM) is within a similar range to its SERT affinity, suggesting a potential dual-action mechanism.
Furthermore, Compound X displays moderate affinity for the α1-adrenergic receptor, acting as an antagonist. This property is shared with Imipramine and is often associated with side effects such as orthostatic hypotension. The affinity of Compound X for the α1 receptor is, however, weaker than that of Imipramine.
Notably, Compound X shows weak affinity for the dopamine D2 and D3 receptors and negligible interaction with the muscarinic M1 receptor. This is a favorable profile, as it suggests a lower likelihood of extrapyramidal symptoms (associated with D2 blockade) and anticholinergic side effects (associated with M1 blockade) that are common with older classes of antidepressants like Imipramine.
In comparison to the reference compounds:
-
Fluoxetine: Compound X is less selective, with its additional 5-HT2A and α1 antagonistic properties.
-
Ropinirole: Compound X has a completely different mechanism of action, with no dopaminergic agonist activity.
-
Imipramine: Compound X shares SERT inhibition and α1 antagonism but lacks the potent muscarinic M1 antagonism of Imipramine, potentially offering a better side-effect profile.
Conclusion
This guide has outlined a comprehensive strategy for evaluating the cross-reactivity of a novel compound, 3-Amino-1-(piperidin-1-yl)propan-1-one (Compound X), at key neurotransmitter receptors. Through a combination of radioligand binding and functional assays, we have constructed a hypothetical pharmacological profile that suggests Compound X may act as a dual SERT inhibitor and 5-HT2A antagonist. This profile is distinct from the selected reference compounds and indicates a potential therapeutic utility in the treatment of depression and other mood disorders, possibly with an advantageous side-effect profile compared to existing medications. The detailed methodologies and data interpretation framework provided herein serve as a robust template for the preclinical characterization of novel CNS drug candidates. Further in vivo studies would be warranted to validate these in vitro findings and to explore the full therapeutic potential of this compound.
References
- Smolecule. (n.d.). 2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one.
-
StatPearls. (2023). Physiology, Muscarinic Receptor. NCBI Bookshelf. Retrieved from [Link]
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StatPearls. (2023). Biochemistry, Dopamine Receptors. NCBI Bookshelf. Retrieved from [Link]
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Bylund, D. B. (2015). Role of adrenergic receptor signalling in neuroimmune communication. British Journal of Pharmacology, 172(19), 4611-4623. Retrieved from [Link]
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Limbird, L. E. (1997). Radioligand binding methods: practical guide and tips. The American journal of physiology, 273(2 Pt 1), F153-60. Retrieved from [Link]
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In vivo validation of the therapeutic potential of novel piperidine compounds
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of novel piperidine compounds against current therapeutic alternatives. We will delve into the causality behind experimental design and present supporting data to validate the therapeutic potential of these promising molecules.
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1] Its physicochemical properties often enhance druggability by improving metabolic stability, membrane transport, and pharmacokinetic profiles while reducing toxicity.[1] This guide will focus on the in vivo validation of novel piperidine compounds in three key therapeutic areas: oncology, Alzheimer's disease, and antibiotic-resistant bacterial infections.
Section 1: In Vivo Validation in Oncology
The therapeutic potential of piperidine derivatives in cancer is vast, with many compounds demonstrating the ability to modulate critical signaling pathways involved in tumor progression, such as STAT-3, NF-κB, and PI3K/Akt.[2] When advancing a novel anti-cancer piperidine compound from in vitro success to in vivo validation, the choice of a robust and relevant animal model is paramount.
The Rationale for Xenograft Models
The cell line-derived xenograft (CDX) model is a cornerstone of in vivo oncology research.[3] This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice. The primary advantage of this model is its ability to assess the efficacy of a compound on a human tumor in a living system, providing critical data on tumor growth inhibition. For novel piperidine compounds targeting human-specific proteins, the CDX model is indispensable.
Comparative Efficacy of a Novel Piperidine Compound vs. Cisplatin
Here, we compare the in vivo efficacy of a hypothetical novel piperidine compound, "Pip-C," against the standard-of-care chemotherapeutic agent, cisplatin. Pip-C is designed to inhibit a key kinase in a cancer-relevant signaling pathway.
Experimental Model: Human ovarian carcinoma (SKOV-3) xenograft in nude mice.
Treatment Regimen:
-
Vehicle Control: Saline, administered intraperitoneally (i.p.) daily.
-
Pip-C: 20 mg/kg, administered orally (p.o.) daily.
-
Cisplatin: 5 mg/kg, administered i.p. once weekly.[1]
Primary Endpoint: Tumor volume, measured twice weekly.
Table 1: Comparative Efficacy of Pip-C and Cisplatin in a SKOV-3 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| Pip-C (20 mg/kg, p.o.) | 450 ± 120 | 70% |
| Cisplatin (5 mg/kg, i.p.) | 600 ± 150 | 60% |
Interpretation of Results:
The data indicates that Pip-C demonstrates superior tumor growth inhibition compared to cisplatin in this model. The oral route of administration for Pip-C also represents a significant potential advantage in terms of patient convenience and reduced side effects often associated with intravenous chemotherapy. The enhanced efficacy of piperidine compounds can sometimes be attributed to their ability to overcome resistance mechanisms that limit the effectiveness of traditional chemotherapeutics.[1]
Detailed Protocol: Subcutaneous Xenograft Mouse Model
-
Cell Culture: Culture SKOV-3 human ovarian cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Keep on ice.[3]
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size of approximately 100-150 mm³.
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 mice/group) and begin treatment as per the defined regimen.
-
Tumor Measurement: Measure tumor dimensions (length and width) twice weekly using calipers and calculate tumor volume using the formula: (Length x Width²)/2.[3]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).
Visualizing the In Vivo Oncology Workflow
Caption: Workflow for a subcutaneous xenograft mouse model.
Section 2: In Vivo Validation in Alzheimer's Disease
Piperidine derivatives have shown significant promise as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy in managing the symptoms of Alzheimer's disease (AD).[4][5] In vivo validation of these compounds often involves assessing their ability to improve cognitive deficits in animal models of AD.
The Rationale for the Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents.[6][7] It is particularly sensitive to hippocampal dysfunction, a hallmark of Alzheimer's disease. This makes the MWM an ideal tool to evaluate the cognitive-enhancing effects of novel piperidine-based AChE inhibitors.
Comparative Efficacy of a Novel Piperidine Compound vs. Donepezil
We will compare a novel piperidine-based AChE inhibitor, "Pip-A," with the well-established AD drug, Donepezil.
Experimental Model: Scopolamine-induced amnesia model in mice. Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking some aspects of AD.
Treatment Regimen:
-
Vehicle Control: Saline, administered i.p.
-
Pip-A: 5 mg/kg, administered p.o. 60 minutes before the MWM trial.
-
Donepezil: 3 mg/kg, administered p.o. 60 minutes before the MWM trial.[8]
-
Scopolamine: 1 mg/kg, administered i.p. 30 minutes before the MWM trial to all groups except the naive control.
Primary Endpoint: Escape latency (time to find the hidden platform) in the Morris Water Maze.
Table 2: Comparative Efficacy of Pip-A and Donepezil in the Morris Water Maze
| Treatment Group | Mean Escape Latency on Day 4 (seconds) |
| Naive Control | 15 ± 3 |
| Vehicle + Scopolamine | 45 ± 5 |
| Pip-A (5 mg/kg) + Scopolamine | 20 ± 4 |
| Donepezil (3 mg/kg) + Scopolamine | 25 ± 4 |
Interpretation of Results:
The data clearly shows that scopolamine significantly impairs spatial memory, as evidenced by the increased escape latency in the vehicle group. Both Pip-A and Donepezil were effective in reversing this deficit. Notably, Pip-A demonstrated a slightly better performance than Donepezil in this model, suggesting its potential as a potent cognitive enhancer. Long-term studies in transgenic AD mouse models would be the next logical step to assess disease-modifying potential.[9]
Detailed Protocol: Morris Water Maze
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic paint) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface.[10]
-
Acclimation: Handle the mice for several days before the experiment to reduce stress.
-
Pre-training (Cued version): For one day, allow the mice to find a visible platform to ensure they can swim and are motivated to escape the water.
-
Spatial Acquisition Training: Over 4-5 consecutive days, conduct 4 trials per day for each mouse.
-
Gently place the mouse into the water at one of four starting positions, facing the pool wall.
-
Allow the mouse to swim freely and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.[10]
-
Allow the mouse to remain on the platform for 15-30 seconds.[11]
-
Record the escape latency, path length, and swim speed using a video tracking system.
-
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was located).
Visualizing the Alzheimer's Disease Therapeutic Mechanism
Caption: Mechanism of action for a piperidine-based AChE inhibitor.
Section 3: In Vivo Validation in Infectious Diseases
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Piperidine derivatives have emerged as a promising class of compounds with potent antibacterial activity.[12][13]
The Rationale for the Murine Skin Abscess Model
The murine skin abscess model is a robust and clinically relevant model for evaluating the efficacy of new antibiotics against localized bacterial infections, particularly those caused by Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[14] This model allows for the direct assessment of a compound's ability to reduce the bacterial burden in a localized, high-density infection.
Comparative Efficacy of a Novel Piperidine Compound vs. Vancomycin
Here, we compare a novel antibacterial piperidine compound, "Pip-B," with the standard-of-care antibiotic for MRSA infections, Vancomycin.
Experimental Model: Murine skin abscess model infected with MRSA.
Treatment Regimen:
-
Vehicle Control: Saline, administered subcutaneously (s.c.) at the infection site.
-
Pip-B: 10 mg/kg, administered topically to the abscess twice daily.
-
Vancomycin: 110 mg/kg, administered s.c. every 12 hours.[15]
Primary Endpoint: Bacterial load (Colony Forming Units - CFU) in the abscess tissue at 48 hours post-infection.
Table 3: Comparative Efficacy of Pip-B and Vancomycin in a Murine MRSA Skin Abscess Model
| Treatment Group | Mean Bacterial Load (log10 CFU/g tissue) at 48h |
| Vehicle Control | 8.5 ± 0.5 |
| Pip-B (10 mg/kg, topical) | 4.2 ± 0.7 |
| Vancomycin (110 mg/kg, s.c.) | 5.5 ± 0.6 |
Interpretation of Results:
The results demonstrate that topical application of Pip-B leads to a significantly greater reduction in the bacterial burden within the abscess compared to systemic administration of vancomycin. This suggests that Pip-B could be a highly effective topical agent for treating skin and soft tissue infections caused by MRSA. The topical route of administration also minimizes systemic exposure and the potential for side effects. Some piperidine compounds have shown synergistic effects when combined with existing antibiotics.[13]
Detailed Protocol: Murine Skin Abscess Model
-
Bacterial Culture: Grow MRSA (e.g., USA300 strain) in Tryptic Soy Broth (TSB) to mid-log phase.
-
Inoculum Preparation: Wash the bacterial cells with sterile saline and adjust the concentration to 1-5 x 10^8 CFU/50 µL.
-
Animal Preparation: Anesthetize 6-8 week old BALB/c mice. Shave a small area on the back of each mouse.
-
Infection: Inject 50 µL of the bacterial suspension subcutaneously into the shaved area.
-
Treatment: Begin treatment 24 hours post-infection as per the defined regimen.
-
Endpoint: At 48 hours post-infection, euthanize the mice and aseptically excise the abscess tissue.
-
Bacterial Quantification: Homogenize the tissue in sterile saline, perform serial dilutions, and plate on Tryptic Soy Agar (TSA) plates. Incubate overnight at 37°C and count the colonies to determine the CFU/g of tissue.[14]
Decision Tree for In Vivo Model Selection
Caption: Decision tree for selecting an appropriate in vivo model.
Section 4: Pharmacokinetics and Toxicology
A crucial aspect of in vivo validation is the assessment of a compound's pharmacokinetic (PK) and toxicological profile.[16]
-
Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the novel piperidine compound. Key parameters to determine include bioavailability, half-life, maximum concentration (Cmax), and area under the curve (AUC). These studies are essential for determining appropriate dosing regimens.[17]
-
Toxicology: Acute and chronic toxicology studies in relevant animal models are necessary to identify potential adverse effects and determine the maximum tolerated dose (MTD).[18][19]
A favorable PK/toxicology profile is as critical as efficacy for the successful clinical translation of any novel therapeutic agent.
Conclusion
The in vivo validation of novel piperidine compounds requires a rigorous and well-designed experimental approach. By selecting appropriate animal models, utilizing robust experimental protocols, and comparing against established standards of care, researchers can effectively evaluate the therapeutic potential of these versatile molecules. The data presented in this guide for our hypothetical compounds Pip-C, Pip-A, and Pip-B highlight the promise of the piperidine scaffold in developing next-generation therapeutics for a range of challenging diseases. Continued research and development in this area are crucial for translating these promising preclinical findings into clinical realities.
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Navigating the Sigma Maze: A Comparative Guide to Profiling 3-Amino-1-(piperidin-1-yl)propan-1-one's Selectivity for σ1 and σ2 Receptors
In the intricate landscape of neuropharmacology and drug development, the sigma (σ) receptors, particularly the σ1 and σ2 subtypes, have emerged as compelling targets for therapeutic intervention in a range of disorders, from neurodegenerative diseases to cancer.[1] The distinct physiological and pathological roles of these two receptor subtypes underscore the critical importance of developing ligands with high selectivity to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive framework for the selectivity profiling of 3-Amino-1-(piperidin-1-yl)propan-1-one, a piperidine-containing compound, against σ1 and σ2 receptors.
The Significance of σ1 vs. σ2 Selectivity
The σ1 and σ2 receptors, despite both being classified as sigma receptors, are structurally and functionally distinct proteins.[1] The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[2] Conversely, the σ2 receptor, identified as transmembrane protein 97 (TMEM97), is implicated in cell proliferation and cholesterol homeostasis.[3] Their differential roles mean that non-selective ligands could elicit a complex and potentially undesirable mixture of biological effects. Therefore, quantifying the binding affinity of a compound for each receptor subtype and determining its selectivity index is a cornerstone of its preclinical characterization.
Experimental Workflow: Unmasking Binding Affinity
The gold-standard method for determining the binding affinity and selectivity of a test compound is the in vitro competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (the "competitor," in this case, 3-Amino-1-(piperidin-1-yl)propan-1-one or its proxy) to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.
Below is a detailed, step-by-step protocol for assessing the binding of our compound of interest to σ1 and σ2 receptors.
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for determining σ receptor binding affinity using a competitive radioligand binding assay.
Detailed Experimental Protocols
Protocol 1: σ1 Receptor Binding Assay
-
Receptor Source: Guinea pig brain membranes are a common source due to their high density of σ1 receptors.[4]
-
Radioligand: -pentazocine, a selective σ1 receptor agonist, is typically used at a concentration near its dissociation constant (Kd), approximately 3-7 nM.[5][6]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) at 37°C.
-
Procedure:
-
Prepare serial dilutions of 3-Amino-1-(piperidin-1-yl)propan-1-one.
-
In a 96-well plate, combine the guinea pig brain membrane homogenate, -pentazocine, and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of a known σ1 ligand, such as haloperidol (10 µM), is added to a set of wells.[7]
-
Incubate the mixture at 37°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[7]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[8]
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Protocol 2: σ2 Receptor Binding Assay
-
Receptor Source: Rat liver membranes are a frequently used source for σ2 receptor binding studies.[4]
-
Radioligand: [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG) is a non-selective σ receptor ligand.[7]
-
Masking Agent: To ensure that binding to σ2 receptors is specifically measured, a high concentration of a selective σ1 ligand, such as (+)-pentazocine (e.g., 100 nM), is added to all wells to "mask" or block the σ1 sites.[8][9]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) at room temperature.
-
Procedure:
-
Prepare serial dilutions of 3-Amino-1-(piperidin-1-yl)propan-1-one.
-
In a 96-well plate, combine the rat liver membrane homogenate, [3H]-DTG, the masking agent ((+)-pentazocine), and varying concentrations of the test compound.
-
Non-specific binding is determined using a high concentration of a non-selective sigma ligand like unlabeled DTG (10 µM).
-
Incubate the mixture at room temperature for approximately 90-120 minutes.
-
The reaction is terminated, and radioactivity is quantified using the same filtration and scintillation counting method as described for the σ1 assay.
-
Data Analysis and Interpretation
The raw data from the scintillation counter (counts per minute, CPM) are used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound. This data is then plotted on a semi-logarithmic graph to generate a dose-response curve.
From this curve, the IC50 value is determined, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Cheng-Prusoff Equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki is the inhibition constant of the test compound.
-
IC50 is the concentration of the test compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Selectivity Index:
The selectivity of the compound for σ1 over σ2 receptors is calculated as the ratio of their Ki values:
Selectivity Index (σ1 vs σ2) = Ki (σ2) / Ki (σ1)
A higher selectivity index indicates greater selectivity for the σ1 receptor. Conversely, the selectivity for σ2 over σ1 is the reciprocal of this value.
Comparative Selectivity Profile
The following table presents the binding affinities and selectivity of our proxy compound, AC927, alongside several well-characterized sigma receptor ligands for comparison.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Primary Target | Reference |
| AC927 (Proxy for Test Compound) | 30 | 138 | 4.6 | σ1 | |
| (+)-Pentazocine | 3.1 | 5,500 | ~1774 | σ1 Agonist | [9] |
| Haloperidol | 1.6 | 12.3 | 7.7 | Non-selective | [9] |
| DTG (Di-o-tolyl-guanidine) | 13.9 | 13.4 | ~1 | Non-selective | [9] |
| CM398 | 430 | 0.43 | 0.001 | σ2 | [6] |
| SA4503 (Cutamesine) | 4.6 | 63.1 | 13.7 | σ1 | [10] |
Disclaimer: The data for AC927 is used as a proxy to illustrate the profiling process for 3-Amino-1-(piperidin-1-yl)propan-1-one.
Based on the data for the proxy compound AC927, it exhibits a moderate affinity for the σ1 receptor and a lower affinity for the σ2 receptor, resulting in a 4.6-fold selectivity for σ1. When compared to highly selective compounds like (+)-Pentazocine for σ1 or CM398 for σ2, AC927 would be classified as having a modest σ1 selectivity.
Understanding the Downstream Consequences: A Glimpse into Signaling Pathways
The selectivity of a ligand is paramount because of the distinct signaling cascades initiated by σ1 and σ2 receptor modulation.
Simplified σ1 Receptor Signaling Pathway
Caption: Simplified signaling cascade following σ1 receptor activation.
Activation of the σ1 receptor can modulate a variety of ion channels and regulate intracellular calcium signaling via the IP3 receptor, ultimately influencing neuronal excitability and survival.[1][2]
Simplified σ2 Receptor Signaling Pathway
Caption: Overview of signaling pathways associated with the σ2 receptor.
The σ2 receptor is involved in regulating signaling pathways related to cell growth, such as those involving the Epidermal Growth Factor Receptor (EGFR), and plays a role in cholesterol metabolism.[3][11]
Conclusion
The comprehensive selectivity profiling of novel compounds like 3-Amino-1-(piperidin-1-yl)propan-1-one is a fundamental step in drug discovery. By employing robust in vitro radioligand binding assays, researchers can quantitatively determine the affinity of a compound for both σ1 and σ2 receptors and calculate its selectivity index. This information, when placed in the context of the distinct signaling pathways of each receptor subtype, provides invaluable insights into the compound's potential therapeutic applications and off-target liabilities. The methodologies and comparative data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to rigorously characterize the selectivity of their compounds of interest at these enigmatic and therapeutically promising receptors.
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A Comparative Guide to the Synthetic Routes of Enantiomerically Pure 3-Amino Piperidines
The 3-amino piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, yet conformationally flexible, structure allows for precise spatial orientation of substituents, making it an ideal building block for targeting a wide range of biological macromolecules. The chirality at the C3 position is often crucial for pharmacological activity, necessitating the development of efficient and scalable methods for the synthesis of enantiomerically pure 3-amino piperidines. This guide provides a comparative analysis of the leading synthetic strategies, offering insights into their underlying principles, practical execution, and relative merits to aid researchers in selecting the optimal route for their specific needs.
I. Strategic Overview: The Paths to Enantiopurity
The synthesis of enantiomerically pure 3-amino piperidines can be broadly categorized into four main strategies: enzymatic synthesis, utilization of the chiral pool, asymmetric catalysis, and classical resolution of racemates. Each approach presents a unique set of advantages and challenges in terms of efficiency, scalability, cost, and environmental impact. The choice of strategy is often dictated by the desired scale of production, the availability of starting materials, and the specific stereoisomer required.
II. Comparative Analysis of Synthetic Routes
The following table provides a quantitative comparison of the key performance indicators for the different synthetic routes to enantiomerically pure 3-amino piperidines.
| Synthetic Route | Starting Material | Key Transformation | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Enzymatic Synthesis (Transaminase) | N-protected 3-piperidone | Asymmetric amination | 85-91%[1] | >99%[1] | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires specific enzymes, potential for substrate inhibition. |
| Chiral Pool Synthesis | L/D-Glutamic Acid | Multi-step conversion | 44-55%[2] | Inherently high (from starting material) | Readily available and inexpensive chiral starting material. | Long synthetic sequence, moderate overall yield. |
| Asymmetric Catalysis (Rh-catalyzed) | Pyridine derivative, Boronic acid | Asymmetric reductive Heck reaction | High (specifics vary with substrate)[3] | High (specifics vary with substrate)[3] | Broad substrate scope, high efficiency. | Requires expensive and sensitive catalysts, optimization may be needed. |
| Classical Resolution | Racemic 3-aminopiperidine | Diastereomeric salt formation | Up to 99.5% (for the desired enantiomer)[4] | >99.5%[4] | Well-established, can provide very high enantiopurity. | Theoretical max yield of 50%, requires a suitable resolving agent. |
III. Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the most prominent synthetic routes, offering a practical guide for their implementation in a laboratory setting.
A. Enzymatic Synthesis: Transaminase-Catalyzed Asymmetric Amination
This method leverages the high selectivity of ω-transaminases to convert a prochiral ketone into a chiral amine with excellent enantiopurity. The following protocol is adapted from the synthesis of (R)-N-Boc-3-aminopiperidine.[1]
Workflow Diagram:
Caption: Enzymatic synthesis of (R)-3-aminopiperidine derivative.
Experimental Protocol:
-
Reaction Buffer Preparation: Dissolve 100 g of isopropylamine in 100 mL of water. Under an ice-water bath, adjust the pH to 8.5 with an aqueous solution of hydrochloric acid. Add 70 mL of dimethyl sulfoxide (DMSO) and dilute the mixture to 700 mL with a 0.1 M Tris-HCl buffer solution (pH 8.5).
-
Reaction Setup: Preheat the prepared buffer to 45°C. In a separate container, dissolve 50 g of N-Boc-3-piperidone in 200 mL of DMSO.
-
Enzymatic Conversion: To the preheated buffer, add the N-Boc-3-piperidone solution. Then, add 1 g of ω-transaminase (lyophilized powder) and 0.8 g of pyridoxal phosphate (PLP).
-
Reaction Monitoring: Maintain the reaction temperature at 45°C and the pH at 8.5 (using a 20% isopropylamine solution for adjustments) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the solid enzyme. Extract the filtrate three times with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Deprotection: The Boc-protecting group can be removed by treating the product with a 2 mol/L solution of HCl in ethanol at room temperature overnight. The resulting dihydrochloride salt precipitates and can be collected by filtration.[1]
Causality of Experimental Choices:
-
pH 8.5: This pH is optimal for the activity of many ω-transaminases.
-
Isopropylamine: Serves as the amine donor in the transamination reaction.
-
PLP: A crucial cofactor for transaminase activity.
-
DMSO: Used as a co-solvent to improve the solubility of the substrate.
-
45°C: This temperature represents a balance between enhancing the reaction rate and maintaining enzyme stability.
B. Chiral Pool Synthesis: From D-Glutamic Acid
This route utilizes a naturally occurring chiral starting material, D-glutamic acid, to construct the enantiomerically pure 3-amino piperidine core. The synthesis involves a multi-step sequence.[5]
Workflow Diagram:
Caption: Synthesis of (R)-3-aminopiperidine from D-Glutamic Acid.
Experimental Protocol (Summarized):
-
Esterification and Protection: D-glutamic acid is first subjected to esterification of its carboxylic acid groups, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.[5]
-
Reduction: The ester groups are then reduced to hydroxyl groups using a suitable reducing agent.[5]
-
Hydroxyl Activation: The resulting diol is activated by converting the hydroxyl groups into better leaving groups, such as tosylates.
-
Cyclization: Intramolecular cyclization is then induced to form the piperidine ring.[5]
-
Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the desired (R)-3-amino piperidine, which is typically isolated as its hydrochloride salt.[5]
Causality of Experimental Choices:
-
Boc Protection: The Boc group is a robust protecting group for amines that is stable to the subsequent reduction and activation steps but can be easily removed under acidic conditions.
-
Hydroxyl Activation: Conversion to tosylates or other good leaving groups is necessary to facilitate the intramolecular nucleophilic substitution that forms the piperidine ring.
C. Asymmetric Catalysis: Rhodium-Catalyzed Reductive Heck Reaction
This modern approach allows for the enantioselective synthesis of 3-substituted piperidines from readily available starting materials. The key step is a rhodium-catalyzed asymmetric reductive Heck reaction.[3]
Workflow Diagram:
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-1-(piperidin-1-yl)propan-1-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-1-(piperidin-1-yl)propan-1-one. The procedural guidance herein is synthesized from established safety protocols for structurally analogous aminoketone and aminopropanol compounds to ensure a comprehensive and cautious approach in the absence of specific toxicological data for this compound.
Hazard Assessment: An Evidence-Based Approach
While specific hazard data for 3-Amino-1-(piperidin-1-yl)propan-1-one is not extensively documented, a critical assessment of related chemical structures allows for a robust and proactive safety plan. Structurally similar compounds, such as 3-amino-1,2-propanediol and other aminopropanols, are classified as corrosive and can cause severe skin burns and eye damage[1][2][3]. The presence of the amino group suggests that, like many amines, this compound is likely to be corrosive and an irritant. Therefore, it is imperative to handle 3-Amino-1-(piperidin-1-yl)propan-1-one as a substance that is potentially corrosive to skin, eyes, and the respiratory system[3].
Anticipated Hazards:
-
Skin Corrosion/Irritation: Expected to cause severe skin burns upon direct contact.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage, potentially leading to blindness[3].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause severe irritation to the respiratory tract, characterized by coughing and shortness of breath[1][3].
-
Acute Oral Toxicity: May be harmful if swallowed, with corrosive effects on the gastrointestinal tract[3][4].
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on the specific task being performed, with an understanding that the level of protection should increase with the potential for exposure.
Table 1: Task-Specific PPE Requirements
| Task | Minimum Required PPE | Recommended Additional PPE |
| Unpacking and Inspection | Safety glasses with side shields, Nitrile gloves (double-gloved), Lab coat | Face shield, Chemical-resistant apron |
| Weighing and Aliquoting (Solid) | Chemical splash goggles, Nitrile gloves (double-gloved), Lab coat, Particulate respirator (N95 or higher) | Face shield, Disposable sleeves, Full-body protective suit ("bunny suit") for larger quantities[5] |
| Solution Preparation | Chemical splash goggles, Face shield, Nitrile or Neoprene gloves (double-gloved), Chemical-resistant lab coat | Chemical-resistant apron, Disposable sleeves |
| Conducting Reactions | Chemical splash goggles, Appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene), Chemical-resistant lab coat | Face shield, Respiratory protection if heating or aerosolization is possible |
| Handling Spills | Full-face respirator with appropriate cartridges, Heavy-duty chemical-resistant gloves (e.g., Butyl rubber), Chemical-resistant suit or coveralls, Chemical-resistant boots | Self-Contained Breathing Apparatus (SCBA) for large or poorly ventilated spills[6] |
| Waste Disposal | Chemical splash goggles, Chemical-resistant gloves (double-gloved), Lab coat | Face shield, Chemical-resistant apron |
Rationale for PPE Selection:
-
Eye and Face Protection: Due to the high risk of severe eye damage, chemical splash goggles are the minimum requirement for any handling task. A face shield should be worn over the goggles during procedures with a higher risk of splashes, such as preparing solutions or handling larger quantities[6][7]. Standard safety glasses are insufficient.
-
Skin and Body Protection: A long-sleeved, chemical-resistant lab coat is essential to protect the skin from accidental contact. For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron or a full-body suit should be utilized[5][7]. All protective clothing should be removed and decontaminated or disposed of properly before leaving the work area.
-
Hand Protection: Double gloving with a compatible material such as nitrile or neoprene is a critical precaution. Gloves should have long cuffs that can be tucked under the sleeves of the lab coat[8]. It is crucial to change gloves immediately if they become contaminated or after a maximum of 30 minutes of use when handling hazardous drugs[5].
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the solid form of the compound to prevent inhalation of airborne particles[9]. For handling spills or in situations where vapors or aerosols may be generated, a respirator with cartridges appropriate for organic vapors and amines should be used[6]. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing[9].
Operational and Disposal Plans
A systematic approach to handling and disposal is fundamental to laboratory safety.
Step-by-Step Handling Procedures:
-
Preparation and Inspection: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested[4]. Visually inspect the container for any signs of damage or leaks in a well-ventilated area, preferably within a chemical fume hood[10].
-
Work Area Setup: All handling of 3-Amino-1-(piperidin-1-yl)propan-1-one should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation[11].
-
Weighing and Transfer: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure. Use appropriate tools to handle the material and avoid creating dust.
-
Solution Preparation: Add the compound slowly to the solvent. Be aware of any potential exothermic reactions.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after completing the work and removing PPE[1].
Emergency Spill Response Protocol:
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Assess and Secure: If safe to do so, increase ventilation to the area (e.g., by ensuring the fume hood is operating correctly). Post warning signs to prevent entry.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Table 1 for handling spills[10].
-
Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material like vermiculite or sand[10]. For solid spills, carefully cover the material to prevent it from becoming airborne.
-
Collect and Neutralize: Carefully collect the absorbed material or solid into a clearly labeled, sealed container for hazardous waste. Do not allow the material to enter drains or waterways[10][12].
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations[3].
Visualization of Spill Response Workflow
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
